molecular formula C12H12N2O B046408 3,4'-Oxydianiline CAS No. 2657-87-6

3,4'-Oxydianiline

Cat. No.: B046408
CAS No.: 2657-87-6
M. Wt: 200.24 g/mol
InChI Key: ZBMISJGHVWNWTE-UHFFFAOYSA-N
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Description

3,4'-Oxydianiline (ODA) is a high-value aromatic diamine monomer extensively utilized in polymer chemistry and materials science research. Its primary application lies in the synthesis of high-performance polyimides, where it acts as a key building block in polycondensation reactions with dianhydrides, such as pyromellitic dianhydride (PMDA). The incorporation of the flexible ether (-O-) linkage and meta-substituted benzene ring within the ODA structure imparts exceptional properties to the resulting polymers, including outstanding thermal stability, excellent mechanical strength, and superior chemical resistance. These characteristics make ODA-derived polyimides critical for advanced applications under investigation, such as high-temperature composites, flexible electronics substrates, and gas separation membranes. Researchers also employ this compound in the development of epoxy resin systems, where it can function as a curing agent to enhance thermal and mechanical performance. This compound is provided as a high-purity material to ensure reproducibility in synthetic protocols and is intended for laboratory research purposes. Proper handling procedures should be followed, as with all chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12N2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMISJGHVWNWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181144
Record name 3-(4-Aminophenoxy)aniline
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Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2657-87-6
Record name 3,4′-Diaminodiphenyl ether
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Record name 3-(4-Aminophenoxy)aniline
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Record name 3-(4-Aminophenoxy)aniline
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Record name 3-(4-aminophenoxy)aniline
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Significance of 3,4 Oxydianiline As a Chemical Intermediate

3,4'-Oxydianiline (3,4'-ODA) is an aromatic diamine that serves as a crucial chemical intermediate, particularly in the synthesis of high-performance polymers. chemimpex.compmarketresearch.com Its asymmetrical structure, featuring amino groups at the 3 and 4' positions on the diphenyl ether backbone, imparts unique properties to the polymers derived from it. ossila.commdpi.com This configuration is instrumental in creating polymers with desirable characteristics such as improved solubility and processability, which are often challenging to achieve with its symmetrical counterpart, 4,4'-oxydianiline (B41483). mdpi.com

The primary application of 3,4'-ODA lies in the production of polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. chemimpex.comsigmaaldrich.com The incorporation of the bent, meta-linked diamine disrupts the polymer chain packing, leading to amorphous or semi-crystalline materials with lower melting points and glass transition temperatures compared to those made from purely para-linked monomers. ossila.commdpi.com This enhanced processability allows for the fabrication of complex shapes and films from the melt, a significant advantage in industrial applications. mdpi.com

Furthermore, the use of 3,4'-ODA can lead to the development of multifunctional materials. For instance, polyimides synthesized from this intermediate can exhibit transparency, making them suitable for applications such as flexible display substrates. ossila.comchemicalbook.com The thermal stability of these polyimides is also a key factor, enabling their use in electronic components that require high-temperature processing. ossila.com Beyond polyimides, 3,4'-ODA is utilized in the synthesis of other advanced materials, including polyamides and as a component in the production of dyes and pigments. chemimpex.compmarketresearch.com Its versatility as a building block also extends to the creation of organic porous materials with high surface areas, which have potential applications in separation technologies. ossila.comchemicalbook.com

Evolution of Research Perspectives on 3,4 Oxydianiline

Initial research involving oxydianiline compounds focused heavily on the symmetrical isomer, 4,4'-oxydianiline (B41483) (4,4'-ODA), for the production of highly thermostable polyimides like Kapton. wikipedia.org These polymers, while robust, were often difficult to process due to their high melting points and insolubility. This limitation spurred researchers to explore isomeric variations to enhance processability without significantly compromising thermal performance.

The introduction of the asymmetrical 3,4'-oxydianiline marked a significant shift in the field. Researchers began to investigate how its bent structure could be leveraged to create more soluble and melt-processable polyimides. mdpi.com Early studies focused on synthesizing and characterizing homopolymers of 3,4'-ODA with various dianhydrides, noting the resulting polymers' amorphous or semi-crystalline nature and lower glass transition temperatures compared to their 4,4'-ODA-based counterparts. mdpi.com

More recent research has moved towards the development of more complex polymer systems. This includes the synthesis of copolymers where 3,4'-ODA is combined with other diamines to fine-tune the material properties. mdpi.com For example, the LARC™-SI copolyimide, developed by NASA's Langley Research Center, incorporates 3,4'-ODA with two different dianhydrides to achieve a soluble imide with a high glass transition temperature. mdpi.com The focus has also expanded to explore novel applications based on the unique properties imparted by 3,4'-ODA. Research into polyetherimide membranes for pervaporation processes, for instance, has shown the effectiveness of 3,4'-ODA-based materials in separating water-isopropanol mixtures. ossila.com Additionally, the use of 3,4'-ODA in creating porous organic frameworks and materials for organic light-emitting diodes (OLEDs) and photovoltaics highlights the evolving and expanding scope of research on this versatile intermediate. ossila.com

Scope and Research Objectives for 3,4 Oxydianiline Studies

Catalytic Polycondensation Approaches Utilizing this compound

Catalytic polycondensation has emerged as a powerful technique for the synthesis of high-molecular-weight aromatic polymers from 3,4'-ODA under relatively mild conditions. researchgate.net This approach offers advantages over traditional methods, including improved reaction rates and the ability to achieve fully imidized products in shorter timeframes. researchgate.net

One-Pot High-Temperature Polycondensation in Molten Media

A notable advancement in this area is the one-pot high-temperature catalytic polycondensation of 3,4'-ODA with various tetracarboxylic acid dianhydrides in a molten benzoic acid medium. mdpi.comresearchgate.netdntb.gov.ua This eco-friendly method allows for the synthesis of polyimides at temperatures around 140°C. researchgate.net The process involves two primary chemical reactions: the initial acylation of the diamine to form a polyamic acid, followed by the cyclodehydration of the polyamic acid to create the final imide structure. researchgate.net Research has demonstrated that the rate of cyclodehydration in molten benzoic acid is very high, suggesting that polymer chain growth occurs through the polyaddition of fully cyclized oligomers. researchgate.net This method has been successfully used to synthesize a series of aromatic polyimides with yields approaching 100%. researchgate.net

Influence of Reaction Conditions on Polymer Yield and Characteristics

The reaction conditions during one-pot high-temperature polycondensation significantly influence the properties of the resulting polymers. The choice of dianhydride, in particular, plays a critical role in determining the final characteristics of the polyimide. mdpi.comdntb.gov.ua

Key findings from studies on the polycondensation of 3,4'-ODA include:

Solubility: The synthesized polyimides exhibit varying solubility in organic solvents and molten benzoic acid depending on the dianhydride used. mdpi.comdntb.gov.ua

Molecular Weight: The molecular weight of the polymers is also dependent on the specific dianhydride monomer. mdpi.comdntb.gov.ua

Thermal Properties: Glass transition temperatures (Tg) of the polyimides have been shown to range from 198 to 270 °C. mdpi.comdntb.gov.uanih.gov A direct relationship exists between the rigidity of the dianhydride structure and the glass transition temperature of the resulting polyimide; more rigid dianhydrides lead to higher Tg values. mdpi.com

Crystallinity: The polymers can possess either an amorphous or a semi-crystalline structure, with degrees of crystallinity reported between 41% and 52%. mdpi.comdntb.gov.uanih.gov The one-pot synthesis method in molten benzoic acid has been shown to favor the formation of a more developed crystalline phase compared to traditional two-stage synthesis methods that involve thermal imidization of a polyamic acid precursor. mdpi.com

Table 1: Properties of Polyimides Synthesized from 3,4'-ODA and Various Dianhydrides

Dianhydride Glass Transition Temperature (°C) Morphology Degree of Crystallinity (%)
ODPA 220 mdpi.com - -
Various Dianhydrides 198 - 270 mdpi.comdntb.gov.uanih.gov Amorphous or Semi-crystalline 41 - 52 mdpi.comdntb.gov.uanih.gov
BPDA - Semi-crystalline 25 mdpi.com

Data sourced from studies on one-pot high-temperature polycondensation.

Poly-condensation Reactions for Polyamide Synthesis

This compound is also a valuable monomer in the production of aromatic polyamides, contributing to polymers with enhanced solubility and desirable thermal properties. dtic.milorientjchem.org

Utilization of this compound in Aromatic Polyamide Production

Direct polycondensation is a common method for synthesizing aromatic polyamides from 3,4'-ODA and various dicarboxylic acids. dtic.milorientjchem.org This reaction is often carried out in N-methyl-2-pyrrolidinone (NMP) using triphenyl phosphite (B83602) and pyridine (B92270) as condensing agents. dtic.milorientjchem.org This method has been used to produce a range of new aromatic polyamides with inherent viscosities indicating the formation of high molecular weight polymers. dtic.mil Another approach involves the bulk polycondensation of 3,4'-ODA with aliphatic dicarboxylic acids under natural pressure, which has successfully yielded semiaromatic polyamides with good thermal stability. acs.org

Characterization of Intermediates and Final Polyamide Structures

The resulting polyamides are typically characterized using various spectroscopic and analytical techniques. Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure of the intermediates and the final polyamide products. dtic.milorientjchem.org The thermal stability of the polyamides is assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which have shown that these polymers generally exhibit good thermal stability. dtic.mil The solubility of these novel polyamides is often enhanced compared to traditional aramids, and they can be cast into tough and flexible films from solutions in solvents like N,N-dimethylacetamide (DMAc). dtic.mil

Derivatization Strategies for Functional Material Development

The derivatization of this compound is a key strategy for developing functional materials with tailored properties. Due to the meta-substituted amine that hinders intermolecular packing, polyimides derived from 3,4'-ODA are often transparent. ossila.com This property makes them suitable for applications such as substrates in displays. ossila.com

The high thermal stability of polyimides based on 3,4'-ODA, withstanding temperatures up to 210°C, allows for their use as substrates for sintering integrated devices. ossila.com Furthermore, 3,4'-ODA is utilized in the synthesis of organic porous materials that have shown significant Brunauer-Emmett-Teller (BET) surface areas. ossila.com Polyetherimide membranes derived from this diamine have also demonstrated effectiveness in pervaporation processes for separating water-isopropanol mixtures. ossila.com

Synthesis of Schiff Bases from this compound Precursors (referencing 4,4'-Oxydianiline (B41483) as analogous)

Schiff bases, characterized by an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. wikipedia.orglscollege.ac.inunsri.ac.id This reaction typically involves a nucleophilic addition to form a hemiaminal intermediate, which then undergoes dehydration to yield the final imine. wikipedia.org

While specific studies detailing this compound are nascent, the synthesis can be understood through analogous reactions using the symmetric isomer, 4,4'-Oxydianiline (4,4'-ODA). A typical procedure involves reacting the diamine with an aldehyde in a suitable solvent. For instance, a Schiff base can be prepared by reacting 4,4'-Oxydianiline with o-vanillin in methanol (B129727) at room temperature, which results in the precipitation of the pure Schiff base product with a high yield. wikipedia.orglscollege.ac.in Similarly, various Schiff bases have been synthesized from 4,4'-ODA and different para-substituted halogenated benzaldehydes. kemdikbud.go.idresearchgate.net The primary amine groups of the oxydianiline molecule react with the carbonyl group of the aldehyde to form the characteristic imine linkage. unsri.ac.id

Table 1: Analogous Schiff Base Synthesis using 4,4'-Oxydianiline

Reactant 1 Reactant 2 Solvent Key Condition Reference
4,4'-Oxydianiline o-Vanillin Methanol Room Temperature Stirring wikipedia.org
4,4'-Oxydianiline Substituted Benzaldehyde Ethanol Reflux researchgate.net

Formation of Organic Porous Materials with this compound

This compound is utilized as a monomer for synthesizing advanced porous organic materials. ossila.comchemicalbook.com These materials, which include classes like Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs), are distinguished by their high porosity and large surface areas, making them suitable for applications in gas storage and separation. ossila.comresearchgate.net

The synthesis of these materials involves connecting organic building units, such as 3,4'-ODA, through strong covalent bonds. mdpi.com Research has demonstrated the use of 3,4'-ODA in creating organic porous materials with a Brunauer-Emmett-Teller (BET) surface area reported to be as high as 351 m²/g. ossila.comchemicalbook.com In a related study on azo-bridged porous polymers, various aromatic diamines, including the analogous 4,4'-oxydianiline, were used in condensation reactions to form these porous networks. mdpi.com The specific use of 3,4'-ODA as a functional ligand linker highlights its importance in the deliberate design and construction of porous frameworks with tailored properties. ossila.com

Preparation of Symmetric Disulfonamide and Dicarbamate Derivatives (referencing 4,4'-Oxydianiline derivatives)

The synthesis of symmetric disulfonamide and dicarbamate derivatives from oxydianiline precursors has been explored, primarily using 4,4'-Oxydianiline as the starting diamine. These syntheses provide a template for creating similar derivatives from 3,4'-ODA.

In a reported method, a series of new symmetric disulfonamides and dicarbamates of 4,4'-oxydianiline were synthesized using a straightforward, simple method. researchgate.neteurekaselect.com The structures of these newly synthesized compounds were confirmed through various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry. researchgate.neteurekaselect.com The research indicated that the disulfonamide derivatives exhibited greater potential as antibacterial agents compared to the corresponding dicarbamate derivatives, providing a rationale for their synthesis and evaluation. researchgate.neteurekaselect.com This synthetic approach can be adapted to this compound to produce asymmetric derivatives with unique structural and functional properties.

Green Chemistry Approaches in this compound Synthesis

In line with global sustainability goals, the chemical industry is increasingly focusing on developing environmentally friendly production methods. pmarketresearch.com This shift is evident in the synthesis of this compound, where research is aimed at minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. pmarketresearch.com

Development of Environmentally Benign Production Methods

Traditional chemical syntheses often rely on harsh conditions and hazardous reagents. Modern approaches to producing this compound focus on cleaner, more efficient catalytic processes. One such green method involves the hydrogenation of 3-amino-4'-nitrodiphenyl ether. This reaction can be carried out at a mild temperature of 30°C using a palladium on alumina (B75360) (Pd/Al2O3) catalyst, representing a more sustainable pathway to the final product. chemicalbook.com

Another innovative process starts with 3-amino-2-cyclohexene-1-one, which is first dehydrogenated to produce 3-aminophenol (B1664112). justia.com A key advantage of this method is that the resulting crude 3-aminophenol is of sufficient purity to be used directly in the subsequent condensation step without requiring isolation and purification, which significantly improves process efficiency and reduces waste. justia.com The intermediate is then reduced to yield this compound. justia.com Furthermore, environmentally friendly methods have been developed for the analogous 4,4'-oxydianiline, such as processes that avoid the use of organic solvents entirely, highlighting a clear trend towards greener manufacturing in this class of compounds. kaimosi.com

Exploration of Solvent-Free and Bio-Based Solvents in Synthesis

A major focus of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. pmarketresearch.comcore.ac.uk For this compound and its derivatives, research has explored solvent-free reaction conditions and the use of more benign, bio-based solvents. pmarketresearch.com Techniques such as microwave-assisted synthesis are being investigated as they can accelerate reaction rates and enhance energy efficiency, often without the need for a conventional solvent. pmarketresearch.com

In the context of producing polymers from 3,4'-ODA, an original method of one-pot high-temperature catalytic polycondensation in a benzoic acid melt has been developed. mdpi.comresearchgate.net This approach is considered more environmentally friendly and technologically simpler than traditional methods. The use of molten benzoic acid as both the catalyst and the reaction medium eliminates the need for other solvents, and the one-pot nature of the process simplifies the procedure. mdpi.comresearchgate.net The exploration of such solvent-free conditions and alternative reaction media like bio-based solvents represents a significant step toward the sustainable production and use of this compound. pmarketresearch.comcore.ac.uk

Table 2: List of Mentioned Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 17562
4,4'-Oxydianiline 7583
o-Vanillin 7360
Methanol 887
4-Benzoyl-3-methyl-1-phenylpyrazol-5-one 9576880
Benzaldehyde 240
Ethanol 702
Benzoic Acid 243
3-Amino-4'-nitrodiphenyl ether 89966
3-Aminophenol 5933
3-amino-2-cyclohexene-1-one 79047
Palladium 23939
Disulfonamide 11977798

Vibrational Spectroscopy Analysis

Vibrational spectroscopy serves as a powerful tool for elucidating the structural features of 3,4'-ODA-based polymers. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about chemical bonds and molecular structures.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

FTIR spectroscopy is instrumental in confirming the successful synthesis of polyimides from 3,4'-ODA and various dianhydrides. The transformation of the polyamic acid (PAA) precursor to the fully cyclized polyimide is evidenced by the appearance and disappearance of characteristic absorption bands.

In the synthesis of aromatic polyimides from 3,4'-ODA, the IR spectra of the resulting polymers show the emergence of distinct absorption bands that confirm the formation of the imide ring. mdpi.com Key characteristic peaks for polyimides include:

~1773-1780 cm⁻¹: Attributed to the asymmetric stretching of the carbonyl (C=O) groups within the imide ring. nih.gov

~1709-1720 cm⁻¹: Corresponding to the symmetric stretching of the imide C=O groups. nih.gov

~1368-1390 cm⁻¹: Assigned to the C-N stretching vibration of the imide ring. nih.govresearchgate.net

The successful imidization process is further confirmed by the disappearance of characteristic absorption bands of the PAA precursor, specifically those around 1660 cm⁻¹ and 1550 cm⁻¹. nih.gov The absence of these peaks indicates a complete cyclization into the polyimide structure. nih.gov In some instances, a low-intensity peak around 3500 cm⁻¹ may be observed, which can be attributed to the N-H bond of terminal amino groups, suggesting the presence of oligomers. mdpi.com

The specific dianhydride used in the polymerization with 3,4'-ODA can influence the final polymer structure and properties, which is reflected in their FTIR spectra. mdpi.com For example, polyimides synthesized from different dianhydrides will exhibit variations in their spectral patterns, although the fundamental imide peaks remain consistent. mdpi.comresearchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for this compound-Derived Polyimides
Wavenumber (cm⁻¹)AssignmentSignificance
~1773-1780Asymmetric C=O stretch (imide)Confirmation of imide ring formation
~1709-1720Symmetric C=O stretch (imide)Confirmation of imide ring formation
~1368-1390C-N stretch (imide)Confirmation of imide ring structure
~3500N-H stretch (terminal amine)Indicates presence of oligomers
~1660 & 1550PAA precursor bandsDisappearance indicates complete imidization

Raman Spectroscopy for Defect Analysis in Polymer Films

Raman spectroscopy is a valuable technique for analyzing defects in polymer films, including those derived from 3,4'-ODA. In the context of polyimide films formed by vapor deposition of pyromellitic dianhydride (PMDA) and oxydianiline (ODA), Raman spectroscopy can characterize the effects of non-stoichiometric deposition rates on the chemical properties of the film. dtic.mil

Studies have shown that an excess of ODA during the vapor deposition process can lead to the formation of short-chain structures interlinked through imine (C=N) bonds. dtic.mil These imine groups can be identified by a characteristic Raman band around 1660 cm⁻¹. dtic.mil The formation of these imine-linked structures results in defects within the polyimide film, leading to reduced thermal stability compared to the pure, stoichiometric polyimide. dtic.mil For instance, films with a significant excess of ODA show rapid decomposition at elevated temperatures, a phenomenon not observed in films with a 1:1 stoichiometric ratio. dtic.mil

Furthermore, Raman spectroscopy can be used to monitor the carbonization and graphitization of polyimide films. The spectra of carbonized films show two prominent peaks: the D-band (~1300 cm⁻¹) and the G-band (~1580 cm⁻¹). The intensity ratio of these bands (ID/IG) provides an indication of the level of defects and disordered carbon structures. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of 3,4'-ODA and its polymeric derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are crucial for confirming chemical structures and analyzing the local environment of atoms.

Proton (¹H NMR) Spectroscopy for Chemical Shift Analysis

¹H NMR spectroscopy is a powerful tool for verifying the structure of 3,4'-ODA and the polyimides synthesized from it. The chemical shifts of the protons are sensitive to their electronic environment within the molecule.

For the this compound monomer, the aromatic protons appear in distinct regions of the ¹H NMR spectrum. In a CDCl₃ solvent, the proton signals for 3,4'-ODA have been assigned as follows: a signal at 7.027 ppm, another at 6.857 ppm, a peak at 6.642 ppm, a signal at 6.32 ppm, and another at 6.226 ppm. A broad signal corresponding to the amine protons (NH₂) is observed around 3.60 ppm. chemicalbook.com

When 3,4'-ODA is polymerized to form polyimides, the ¹H NMR spectra become more complex due to the presence of repeating polymeric units, which can lead to broader signals. iyte.edu.tr However, the spectra of soluble polyimides derived from 3,4'-ODA still provide valuable structural information. For example, in the ¹H NMR spectra of polyimides synthesized from 3,4'-ODA and different dianhydrides in CDCl₃, the aromatic protons of the 3,4'-ODA unit and the dianhydride unit can be identified. researchgate.netresearchgate.net The specific chemical shifts will vary depending on the dianhydride used and the solvent. rsc.orgrsc.org

Interactive Table: Representative ¹H NMR Chemical Shifts for this compound and Derived Polyimides
CompoundSolventProton EnvironmentChemical Shift (ppm)
This compoundCDCl₃Aromatic H7.027, 6.857, 6.642, 6.32, 6.226
This compoundCDCl₃Amine (NH₂)3.60
PI-DA (from 3,4'-ODA)CDCl₃Aromatic HMultiplets in aromatic region
PI-6FDA (from 3,4'-ODA)CDCl₃Aromatic HMultiplets in aromatic region
Imide (from DBrHBT)DMSO-d₆Aromatic H8.45, 8.18-8.11, 7.61-7.53, 7.50-7.44, 7.42-7.38, 6.74-6.67

Carbon-13 (¹³C NMR) Spectroscopy for Structural Confirmation

¹³C NMR spectroscopy is a vital technique for confirming the carbon framework of 3,4'-ODA-based materials. Due to the wide range of chemical shifts (0-220 ppm), it is often possible to distinguish a separate peak for each unique carbon atom in the molecule. libretexts.org

The chemical shift of a carbon atom is influenced by its local electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift (higher ppm value). libretexts.orglibretexts.org In aromatic systems, carbons in different positions will have distinct chemical shifts. oregonstate.edu For polyimides derived from 3,4'-ODA, the ¹³C NMR spectrum will show signals corresponding to the carbons in both the diamine and dianhydride moieties. The carbonyl carbons of the imide ring typically appear in the downfield region of the spectrum, generally between 160 and 185 ppm. cognitoedu.org

For example, in a polyimide synthesized from 3,4'-ODA, the carbon atoms of the two phenyl rings of the ODA unit will exhibit different chemical shifts due to the asymmetrical ether linkage. Furthermore, the carbons directly bonded to the nitrogen atoms and the ether oxygen will be shifted downfield. The specific chemical shifts provide a fingerprint of the polymer's structure, allowing for detailed structural confirmation. kpi.ua

Chromatographic and Thermal Analysis Techniques

In addition to spectroscopic methods, chromatographic and thermal analysis techniques are essential for characterizing the properties of 3,4'-ODA-derived materials. Gel permeation chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the synthesized polyimides. mdpi.comresearchgate.net Thermal properties are investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mdpi.comnih.gov DSC is employed to determine the glass transition temperature (Tg) of the polymers, which can range from 198 to 270 °C depending on the dianhydride used. mdpi.comnih.gov TGA provides information on the thermal stability of the polyimides. mdpi.comvt.edu For instance, some polyimides based on 3,4'-ODA exhibit high thermal stability, with low weight loss observed at temperatures up to 400°C under a nitrogen atmosphere. vt.edu

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC) is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers derived from this compound. mdpi.comrsc.org The molecular weight is a critical parameter that significantly influences the mechanical properties and processability of the final material. utm.my

In a typical GPC analysis of polyimides synthesized from 3,4'-ODA and various dianhydrides, the polymer is dissolved in a suitable solvent, such as N-methylpyrrolidinone (NMP) or dimethylformamide (DMF). mdpi.comutm.my The solution is then passed through a column packed with porous gel; larger polymer chains elute faster than smaller ones. The analysis yields the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. mdpi.comrsc.org Polystyrene standards are commonly used for calibration. mdpi.com

Research on a series of polyimides (PI) synthesized from 3,4'-ODA and different dianhydrides—such as 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (PI-DA) and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (PI-6FDA)—demonstrates the utility of GPC. The determined molecular weights are crucial for correlating with the polymer's final properties. mdpi.com

Table 1: Molecular Weight Data for 3,4'-ODA Based Polyimides mdpi.com

Polyimide Sample Dianhydride Used Mₙ ( g/mol ) Mₙ ( g/mol ) PDI
PI-DA DA 18,000 33,000 1.8

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is employed to investigate the thermal transitions of 3,4'-ODA-derived polymers, most notably the glass transition temperature (T₉). mdpi.comnasa.gov The T₉ is the temperature at which an amorphous or semi-crystalline polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This property is vital for defining the upper service temperature of the material.

DSC measurements involve heating a small sample of the polymer at a controlled rate and measuring the difference in heat flow required to raise the sample's temperature relative to a reference. mdpi.comkpi.ua For polyimides, the T₉ is identified as a step change in the baseline of the DSC thermogram. mdpi.com Often, a second heating scan is performed after a controlled cooling step to erase the thermal history of the sample and obtain a more accurate T₉. nasa.gov

The chemical structure of the dianhydride co-monomer used with 3,4'-ODA has a significant impact on the T₉ of the resulting polyimide. For instance, polyimides synthesized from 3,4'-ODA have shown T₉ values ranging from 198 °C to 270 °C depending on the dianhydride's rigidity and structure. mdpi.comresearchgate.net For example, a polyimide based on 3,4'-ODA and 4,4'-oxydiphthalic anhydride (ODPA) has a T₉ of 220 °C. mdpi.com Another study on polyimide foams reported a T₉ of 237 °C for a system based on ODPA and 3,4'-ODA. fit.edu

Table 2: Glass Transition Temperatures (T₉) of Polyimides from 3,4'-ODA mdpi.com

Polyimide Sample Dianhydride Used Glass Transition Temperature (T₉)
PI-DA DA 210 °C
PI-ODPA ODPA 220 °C
PI-6FDA 6FDA 225 °C
PI-BPDA BPDA 270 °C
PI-BZP BZP 258 °C

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of polymers derived from this compound. mdpi.comdtic.mil TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, which can be inert (like nitrogen) or oxidative (like air). rsc.orgdtic.mil The results provide key information on decomposition temperatures and the amount of residual material (char yield) at high temperatures. mdpi.com

The thermal stability is often reported as the temperature at which 5% or 10% weight loss occurs (Tₐ₅% or Tₐ₁₀%). Polyimides derived from 3,4'-ODA generally exhibit high thermal stability, with decomposition temperatures often exceeding 500 °C in an inert atmosphere. iyte.edu.tr For instance, studies on copolymers using 3,4'-ODA have reported thermal stabilities as high as 500 °C. iyte.edu.tr

The atmosphere plays a crucial role in the degradation profile. In an air atmosphere, oxidative degradation occurs at lower temperatures compared to the thermal degradation observed in a nitrogen atmosphere. mdpi.com Research on a series of 3,4'-ODA based polyimides showed that in an air atmosphere, the temperature for 10% weight loss (Tₐ₁₀%) ranged from 490 °C to 525 °C. mdpi.com The char yield at 800 °C in air was 0% for most samples, indicating complete decomposition, though some structures left a residual char of up to 24%. mdpi.com

Table 3: Thermal Stability Data for 3,4'-ODA Based Polyimides in Air mdpi.com

Polyimide Sample Dianhydride Used Temperature at 10% Weight Loss (Tₐ₁₀%) Char Yield at 800 °C
PI-DA DA 510 °C 24%
PI-ODPA ODPA 520 °C 0%
PI-6FDA 6FDA 525 °C 0%
PI-BPDA BPDA 490 °C 0%
PI-BZP BZP 515 °C 0%

Thermomechanical Analysis (TMA) for Thermomechanical Properties

Thermomechanical Analysis (TMA) measures the dimensional changes of a material as a function of temperature. mdpi.com For 3,4'-ODA-derived polymer films, TMA is used to determine properties such as the coefficient of thermal expansion (CTE) and the softening temperature, which is often related to the glass transition temperature. mdpi.comnasa.gov The analysis is typically performed by applying a small, constant force to a sample and monitoring its deformation as it is heated at a constant rate. mdpi.com

Morphological and Microstructural Investigations

Understanding the solid-state arrangement of polymer chains is essential for predicting the physical and mechanical properties of materials derived from this compound. Techniques like X-ray scattering and electron microscopy provide invaluable insights into the crystallinity and physical structure of these materials.

Wide-Angle X-ray Scattering (WAXS) for Crystallinity Determination

Wide-Angle X-ray Scattering (WAXS) is a powerful technique for probing the level of molecular order within a polymer. mdpi.comkpi.ua The resulting diffraction pattern reveals whether the material is amorphous, semi-crystalline, or crystalline. mdpi.com Amorphous materials produce broad, diffuse halos, while crystalline materials yield sharp diffraction peaks. kpi.uakpi.ua

The asymmetric structure of 3,4'-ODA tends to disrupt chain packing, often leading to amorphous polyimides. ossila.com However, the choice of the dianhydride co-monomer can induce semi-crystalline structures. mdpi.com In a study of polyimides synthesized from 3,4'-ODA, several samples were found to be semi-crystalline, with degrees of crystallinity ranging from 41% to 52%, as determined from their WAXS patterns. mdpi.comresearchgate.net For example, polyimides prepared with 4,4'-oxydiphthalic anhydride (PI-ODPA), 3,3′,4,4′-biphenyltetracarboxylic acid dianhydride (PI-BPDA), and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (PI-BZP) all showed evidence of a partially ordered phase. mdpi.com In contrast, other polyimides, such as those made with more flexible dianhydrides, remained amorphous. mdpi.com

Table 4: Crystallinity of 3,4'-ODA Based Polyimides from WAXS mdpi.com

Polyimide Sample Dianhydride Used Structure Degree of Crystallinity
PI-ODPA ODPA Semi-crystalline 52%
PI-BPDA BPDA Semi-crystalline 44%

Scanning Electron Microscopy (SEM) for Membrane Structure

Scanning Electron Microscopy (SEM) is used to visualize the surface and cross-sectional morphology of materials. mdpi.com For membranes prepared from 3,4'-ODA-derived polyimides for applications like gas separation or pervaporation, SEM is essential for confirming the formation of a dense, defect-free structure, which is critical for their performance. mdpi.comnih.govmsrjournal.com

SEM studies on membranes made from a polyimide of 3,4'-ODA and 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (PI-DA) were used to investigate the membrane structure in relation to its effectiveness in dehydrating isopropanol (B130326) solutions. mdpi.comresearchgate.net The images typically reveal the dense, uniform nature of the polyimide films, which is a key factor in achieving high separation factors. mdpi.comnih.gov

Atomic Force Microscopy (AFM) for Electrode Surface Characterization

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface morphology of materials at the nanoscale. In the context of this compound (3,4'-ODA) derived materials, AFM has been instrumental in visualizing the topography of polymer films and their modifications on electrode surfaces.

For instance, in the development of electrochemical sensors, AFM has been used to study the surface of a glassy carbon electrode (GCE) modified with molybdenum disulfide (MoS2) for the detection of 4,4'-oxydianiline. nih.gov The initial bare GCE surface is characterized by parallel grooves resulting from the polishing process, with a root mean square (rms) roughness of 12-13 nm. nih.gov Upon modification with MoS2, the morphology changes significantly, showing a surface covered by flakes of various sizes, from nanometers to micrometers, with different tilting angles. nih.gov When an electropolymerized layer of an oxydianiline derivative is formed on the MoS2/GCE, AFM reveals a distinct layer covering the MoS2 flakes. nih.gov

Similarly, studies on polyimide films deposited on various substrates utilize AFM to assess surface roughness and morphology. The morphology of polyimide films grown on copper (Cu) surfaces has been shown to evolve with deposition temperature and the number of molecular layer deposition (MLD) cycles. acs.org At specific temperatures, fiber-like features can be observed, indicating a degree of ordering within the film. acs.org The roughness of these films is a critical parameter; for example, electrodeposited tungsten trioxide (WO3) films, which can be used in conjunction with polymer layers in electrochromic devices, are significantly rougher than sputtered films. researchgate.net

The application of AFM extends to in-situ studies of electrochemical processes. mdpi.comparksystems.com Electrochemical AFM (EC-AFM) allows for the real-time monitoring of changes in electrode surface topology during electrochemical reactions, such as the deposition and dissolution of nanoparticles or the doping and de-doping of conductive polymers. mdpi.comparksystems.com This capability is crucial for understanding the dynamic behavior of 3,4'-ODA-derived materials in applications like batteries and sensors. parksystems.com For example, AFM can be used to observe the formation of pores in an adsorbed oligonucleotide (ODN) film on an electrode, which can impact the efficiency of DNA biosensors. nih.gov

Advanced Analytical Techniques

X-Ray Photoemission Spectroscopy (XPS) for Surface Adsorption Mechanisms

X-Ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly valuable for investigating the adsorption mechanisms of molecules on surfaces.

In the study of 3,4'-ODA and related compounds, XPS is employed to understand how these molecules interact with various substrates. For example, when studying the adsorption of 4,4'-oxydianiline on a MoS2-modified electrode, XPS confirms the presence of oxydianiline-related structures on the surface and suggests the formation of a polymer through new intermolecular bonds between amine groups. nih.gov The technique can distinguish between different chemical states of an element, providing insights into the bonding environment. For instance, analysis of the N1s peak can differentiate between pyridinic-N, pyrrolic-N, and graphitic-N in nitrogen-doped carbon materials, which can influence the chemical adsorption of other species. researchgate.net

XPS has been extensively used to study the interface between polyimides, often synthesized from diamines like 3,4'-ODA, and metals. dtic.mil These studies are crucial for applications in microelectronics where adhesion and stability at the interface are paramount. dtic.mil XPS can reveal the chemical interactions that occur during the curing of polyamic acid to form polyimide on a metal surface, indicating whether the metal interacts with the polymer backbone. dtic.mil For example, gold has been shown to interact very little with PMDA/ODA polyimide, while copper and chromium can react with the polymer, affecting its thermal stability at the interface. dtic.mil

Furthermore, XPS is instrumental in confirming the adsorption of molecules onto mineral surfaces, which is relevant in fields like bioleaching and mineral processing. semanticscholar.orgmdpi.com By analyzing the elemental composition and chemical states on the surface before and after adsorption, researchers can elucidate the adsorption mechanism, whether it be physisorption or chemisorption. semanticscholar.org This has been demonstrated in studies of cysteine adsorption on pyrite (B73398) and octadecyl amine on smithsonite. semanticscholar.orgsemanticscholar.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For polymers derived from this compound, elemental analysis provides a crucial verification of the polymer's composition, ensuring that the synthesis has proceeded as expected and that the final product has the correct stoichiometry.

The results from elemental analysis are typically compared with the calculated theoretical values based on the expected repeating unit of the polymer. A close agreement between the found and calculated percentages of elements like carbon (C), hydrogen (H), and nitrogen (N) confirms the successful synthesis of the desired polymer structure. For instance, in the synthesis of polyazomethines derived from 4,4'-oxydianiline, the elemental analysis data was reported to be in good agreement with the calculated values. researchgate.net Similarly, for imide-based polymers of intrinsic microporosity, the found elemental composition for the repeating unit C₅₁H₃₈N₂O₈ was C, 75.60%; H, 4.65%; N, 4.20%, which compared favorably with the calculated values of C, 75.92%; H, 4.75%; N, 3.47%. acs.org

Discrepancies between experimental and calculated values can sometimes indicate the presence of impurities, residual solvents, or incomplete reactions. In some cases, elemental analysis can also provide information about the presence of other elements that may have been incorporated into the polymer structure, for example, as part of a flame retardant or other additives. researchgate.net

The following table shows an example of elemental analysis data for a polyazomethine derived from 4,4'-oxydianiline and 3-methoxy-benzaldehyde (HMBA):

ElementCalculated (%)Found (%)
Carbon (C)71.7871.81
Hydrogen (H)5.165.21
Nitrogen (N)5.985.91
Data from Dineshkumar et al. (2015). researchgate.net

In Situ FTIR for Imidization Process Monitoring

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for monitoring chemical reactions in real-time. It is particularly well-suited for studying the imidization process of poly(amic acid) precursors, including those derived from this compound, to form polyimides. This technique allows for the direct observation of changes in chemical bonds as the reaction progresses, typically as a function of temperature or time. utwente.nlnih.gov

The imidization reaction involves the cyclization of the amic acid group to form the five-membered imide ring, with the elimination of a small molecule, usually water. nih.gov In situ FTIR monitors this conversion by tracking the disappearance of characteristic absorption bands of the poly(amic acid) precursor and the appearance of bands associated with the polyimide.

Key FTIR absorption bands monitored during the imidization of 3,4'-ODA-based polyimides include:

Disappearance of poly(amic acid) bands:

Amide I (C=O stretch) around 1660 cm⁻¹ nih.gov

Amide II (-CNH-) around 1550 cm⁻¹ nih.gov

Appearance of polyimide bands:

Asymmetric C=O stretching in the imide ring around 1773-1778 cm⁻¹ utwente.nlnih.gov

Symmetric C=O stretching in the imide ring around 1709-1723 cm⁻¹ nih.govrhhz.net

C-N stretching of the imide ring around 1368-1377 cm⁻¹ utwente.nlnih.gov

By monitoring the intensity of these peaks, the degree of imidization (DoI) can be quantified. utwente.nl Time-resolved FTIR studies have been conducted on poly(3,4'-oxydiphenylene pyromellitamic diethyl ester) (PMDA-3,4'-ODA PAE) to investigate its thermal imidization behavior in thin films. nih.gov These studies have shown that the imidization temperature can be influenced by factors such as the presence of residual solvents or crosslinking in the precursor film. utwente.nl For non-crosslinked precursor films of an ester-type photosensitive polyimide, imidization was found to be complete at 250 °C. utwente.nl

In situ FTIR provides valuable kinetic data about the imidization process, which is crucial for optimizing curing cycles in industrial applications to ensure complete conversion and achieve the desired thermal and mechanical properties of the final polyimide material. utwente.nlrhhz.net

Theoretical and Computational Studies on 3,4 Oxydianiline Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It allows for the calculation of various molecular properties by focusing on the electron density, offering a balance between accuracy and computational cost. wikipedia.org

DFT is extensively used to analyze the electronic properties of 3,4'-Oxydianiline derivatives, particularly Schiff bases formed from its reaction with various aldehydes. ugm.ac.idkemdikbud.go.idresearchgate.net These studies often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding chemical reactivity and electronic transitions. ugm.ac.idkemdikbud.go.id

One study investigated four Schiff bases derived from 4,4'-Oxydianiline (B41483) and para-substituted halogenated benzaldehydes. kemdikbud.go.id Using DFT calculations, the researchers aimed to understand the effect of these halogen substituents on the electronic structure of the resulting imines. ugm.ac.idkemdikbud.go.id The theoretical results indicated that the nature of the halogen atom (with the exception of bromine) had a minimal effect on the HOMO and LUMO energy levels of the synthesized compounds. ugm.ac.idkemdikbud.go.id The novelty of such research includes the synthesis of di-1,3-oxazepine compounds and the use of DFT to calculate the energies of HOMO and LUMO orbitals to predict physical properties like hardness, electron affinity, and ionization potential. kemdikbud.go.id

DFT calculations provide a robust framework for predicting the electronic properties of new derivatives, guiding synthetic efforts toward molecules with desired electronic characteristics. researchgate.net The analysis of the electronic charge density distribution can reveal significant interactions within the molecule, which enhances understanding of charge transfer and potential catalytic activity. researchgate.net

Computational modeling is essential for studying the complex molecular interactions that govern the structure and properties of materials. mghpcc.orgtuni.fifmhr.org DFT can be used to model and quantify noncovalent interactions, such as hydrogen bonds and van der Waals forces, which are critical in determining the packing and stability of molecular crystals and polymers. scielo.org.zanih.govlibretexts.org

The methodology involves optimizing the geometry of molecular dimers or clusters and then calculating the interaction energy, often with corrections for basis set superposition error (BSSE). scielo.org.za This approach allows for a detailed understanding of how molecules like 3,4'-ODA interact with each other and with other components in a material, which is fundamental to predicting macroscopic properties. niscpr.res.in

Electronic Structure Analysis of this compound Derivatives

Computational Approaches for Predicting Material Properties

Computational methods are increasingly used to predict the physical and thermal properties of polymers, accelerating the design and discovery of new high-performance materials. arxiv.org This is particularly valuable for polyimides, a class of polymers known for their exceptional thermal stability and mechanical strength, where monomers like 3,4'-ODA are often used to impart specific characteristics such as solubility and thermoplasticity. mdpi.com

The glass transition temperature (Tg) is a critical property of polymers, defining the upper-temperature limit for their application. nih.gov Predicting the Tg of polyimides a priori is highly desirable. arxiv.orgresearchgate.netresearchgate.net Computational approaches, including all-atom molecular dynamics (MD) simulations and machine learning-based Quantitative Structure-Property Relationship (QSPR) models, have emerged as powerful tools for this purpose. arxiv.orgresearchgate.netresearchgate.net

MD simulations can determine Tg by tracking temperature-dependent properties like polymer density or the diffusion coefficient of small gas molecules within the polymer matrix. researchgate.netresearchgate.net For instance, simulations have been used to predict the Tg of polyimides based on 4,4'-oxydianiline (ODA) and various dianhydrides. researchgate.netexpresspolymlett.com One study compared the Tg of an isomeric polyimide (2,2',3,3'-BPDA-ODA) with its symmetric counterpart (3,3',4,4'-BPDA-ODA), finding the simulation results to be consistent with experimental values. researchgate.netexpresspolymlett.com

QSPR models, often built using machine learning algorithms, establish a mathematical relationship between molecular descriptors and the Tg. acs.orgnih.govnih.gov These models are trained on large datasets of known polyimides and can predict the Tg for new, unsynthesized structures with reasonable accuracy. acs.orgnih.gov For example, a model trained on 165 polyimides was able to predict Tg with an error of approximately 20 K. researchgate.net Another study using a dataset of 1257 polyimides achieved a mean absolute error of 20.1 °C for the test set. acs.orgnih.gov These predictive models can successfully estimate Tg within an uncertainty of about 20 degrees, even for polyimides that have not yet been synthesized. arxiv.orgresearchgate.net

Table 1: Experimental and Simulated Glass Transition Temperatures (Tg) of Various Polyimides

Polyimide SystemExperimental Tg (°C)Simulated/Predicted Tg (°C)Method
BTDA-PI (ODA-based)276-DMA mdpi.com
BPDA-PI (ODA-based)290-DMA mdpi.com
PMDA-PI (ODA-based)302-DMA mdpi.com
3,3',4,4'-BPDA-ODA275275MD Simulation expresspolymlett.com
2,2',3,3'-BPDA-ODA321320MD Simulation expresspolymlett.com

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformation and packing of polymer chains, which fundamentally determine the material's mechanical and thermal properties. researchgate.netacs.org The inclusion of the asymmetric 3,4'-ODA monomer in a polyimide backbone can significantly influence these characteristics. mdpi.com

Simulations have shown that the presence of ODA can lead to the formation of helical-shaped segments in the polymer chain, which can result in a large elongation under small tension. researchgate.net The asymmetry of the 3,4'-ODA monomer can disrupt regular chain packing, imparting thermoplasticity and solubility to otherwise rigid polyimides. mdpi.com The introduction of bulky groups or the use of unsymmetrical monomers like 3,4'-ODA can efficiently decrease the ordered packing of molecular chains, leading to amorphous materials. acs.orgmdpi.com

Studies on isomeric polyimides based on ODA have used MD simulations to analyze chain rigidity and mobility through calculations of torsion angle distributions and mean square displacement (MSD). researchgate.netexpresspolymlett.com For example, in the isomeric 2,2',3,3'-BPDA-ODA system, the biphenyl (B1667301) group's torsion angle is constrained, increasing chain rigidity and leading to a higher Tg compared to its symmetric counterpart, despite having a larger free volume. researchgate.net The lower mobility of the 2,2',3,3'-BPDA-ODA system, as shown by MSD plots, supports its higher Tg. expresspolymlett.com These simulations reveal that chain rigidity and the time scale of segmental motion, rather than just free volume, can be the dominant factors in determining the glass transition temperature. researchgate.net Furthermore, simulations have been employed to study the formation of organized structures and pre-crystallization in polyimide matrices near filler surfaces, such as carbon nanotubes. rsc.org

Role of 3,4 Oxydianiline in High Performance Polymer Engineering

Development of Polyimides for Advanced Applications

The use of 3,4'-ODA is a key strategy in molecular design to impart thermoplasticity and solubility into aromatic polyimides, which are often intractable due to their rigid backbones and strong intermolecular forces. mdpi.com This allows for the creation of polymers that can be processed using more conventional and cost-effective techniques.

The introduction of the asymmetrically structured 3,4'-ODA into the polymer backbone is a well-established method for improving the solubility of aromatic polyimides. mdpi.comchemicalbook.com The meta-catenation disrupts the packing efficiency of the polymer chains, which in turn reduces crystallinity and allows solvent molecules to penetrate, leading to dissolution in various organic solvents. mdpi.comossila.com This improved solubility is achieved without significantly sacrificing the high thermal stability inherent to the polyimide family. A series of aromatic polyimides have been successfully synthesized from 3,4'-ODA and various dianhydrides using methods like one-pot high-temperature catalytic polycondensation, yielding polymers with glass transition temperatures ranging from 198 to 270 °C and varying degrees of solubility and crystallinity depending on the chosen dianhydride. mdpi.comnih.gov

A prime example of molecular engineering using 3,4'-ODA is the development of LARC™-IA (Langley Research Center-Improved Adhesive). This thermoplastic polyimide is synthesized from 3,4'-ODA and 4,4'-oxydiphthalic anhydride (B1165640) (ODPA). mdpi.comresearchgate.net The resulting polymer exhibits a glass transition temperature (Tg) of 220 °C and possesses excellent thermoplastic characteristics, allowing it to be processed from the melt to create fibers, films, and coatings. mdpi.comresearchgate.netacs.org A variation, LARC™-IAX, which incorporates a 90:10 molar ratio of 3,4'-ODA and 1,4-phenylenediamine, was developed for applications such as aerospace wiring due to its excellent melt processability and performance properties. nasa.govresearchgate.net These materials demonstrate significant thermal stability at a relatively low melt temperature, making them suitable for high-performance applications where processability is key. vt.edu

The utility of 3,4'-ODA extends to the creation of advanced copolyimide systems. LARC™-SI (Langley Research Center-Soluble Imide) is a notable amorphous copolyimide synthesized from 3,4'-ODA and an equimolar amount of two dianhydrides: 4,4'-oxydiphthalic anhydride (ODPA) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA). mdpi.comnasa.govtechbriefs.com LARC™-SI possesses a unique and commercially valuable property: it remains soluble in high-boiling polar aprotic solvents even at high solid contents after imidization. techbriefs.com However, once the polymer is isolated and heated above its Tg of 240 °C, it becomes insoluble and behaves as a high-temperature thermoplastic. mdpi.comtechbriefs.com

In other copolyimide systems, the use of 3,4'-ODA is critical for processability. For instance, the polyimide derived from the highly rigid BPDA dianhydride and the symmetric 4,4'-ODA is largely intractable. mdpi.comresearchgate.net By replacing the symmetric diamine with the asymmetric 3,4'-ODA, a semicrystalline polyimide is formed with a melting temperature of 402 °C, enabling it to be processed via extrusion and injection molding. mdpi.comresearchgate.net

3,4'-Oxydianiline has been utilized as a monomer component in the formulation of high-performance polyimide foams, such as those in the TEEK series developed by NASA. nasa.gov These foams are created from complex formulations which can include monomers like 3,4'-ODA to produce materials with a combination of desirable attributes. nasa.govresearchgate.net The resulting foams exhibit excellent flame resistance, low density, high compressive strength, and superior thermal insulation capabilities, making them suitable for aerospace applications. nasa.govfit.edu The specific chemical structure of the monomers, including the choice of diamine, influences the final properties of the foam, such as its thermal stability and density. nasa.gov

Copolyimide Systems (e.g., LARC™-SI, BPDA-ODA copolymers)

Functional Membranes and Separation Technologies

The unique chemical structure of 3,4'-ODA-based polyimides makes them attractive candidates for creating functional membranes used in advanced separation processes. The presence of the ether linkage and the controlled free volume resulting from the asymmetric structure can be leveraged for specific separation tasks.

Polyimides and polyetherimides synthesized with 3,4'-ODA have demonstrated significant potential as membrane materials for the pervaporation-based separation of azeotropic mixtures, such as water and isopropanol (B130326). mdpi.comossila.com Pervaporation is a membrane process that is more economical and environmentally friendly for separating such mixtures than conventional distillation. tandfonline.com

In a study, a series of aromatic polyimides were synthesized from 3,4'-ODA and various dianhydrides and tested as dense non-porous membranes for dehydrating an isopropanol-water mixture. mdpi.comresearchgate.net A polyimide synthesized from 3,4'-ODA and 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride), designated PI-DA, was found to be particularly effective. mdpi.comnih.govresearchgate.net Its performance was superior to both a polyimide made with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and the commercial polyetherimide Ultem 1000™. mdpi.com The higher affinity for water in the PI-DA membrane, attributed to the presence of ether oxygen atoms in both the diamine (3,4'-ODA) and the dianhydride, led to a higher separation factor. mdpi.comresearchgate.net

The table below summarizes the comparative performance of these membranes in separating an 88 wt.% isopropanol / 12 wt.% water mixture.

Membrane MaterialNormalized Permeation Flux (kg µm m⁻² h⁻¹)Separation FactorWater Content in Permeate (wt. %)
PI-DA (based on 3,4'-ODA)2.7726497
PI-6FDA (based on 3,4'-ODA)1.0810493
Ultem 1000™ (Commercial PEI)0.1711494

Carbonization Effects on Polyimide Membrane Permeance and Permselectivity

The transformation of polyimide films into carbon molecular sieve (CMS) membranes through carbonization is a critical process for enhancing gas separation properties. The specific diamine monomer used in the initial polyimide synthesis, such as this compound (3,4'-ODA), plays a significant role in the final membrane's performance.

Carbonization of polyimide membranes generally leads to an increase in both permeance and permselectivity for certain gas pairs. For instance, research on polyimide membranes made from 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) and 4,4'-oxydianiline (B41483) (a symmetric isomer of 3,4'-ODA) demonstrated that carbonization above 600°C significantly increased the permeance of various gases. acs.orgacs.org This is attributed to the creation of a microporous structure with controlled pore sizes.

The choice of the diamine isomer influences the polymer chain packing and, consequently, the structure of the resulting carbon membrane. The asymmetric nature of 3,4'-ODA, for example, can lead to less efficient chain packing in the precursor polyimide, which in turn affects the evolution of the porous structure during carbonization. mdpi.com Studies have shown that the pyrolysis conditions, including temperature and atmosphere, have a profound impact on the final membrane characteristics. utwente.nlcapes.gov.br For example, increasing the heat treatment temperature during carbonization can initially decrease permeability but significantly enhance resistance to plasticization. utwente.nl However, at very high temperatures (e.g., above 475°C), thermal degradation can lead to increased permeability but lower selectivity. utwente.nl

The table below summarizes the effect of carbonization on the gas separation properties of a BPDA-based polyimide membrane, illustrating the general trends observed.

Gas PairPre-carbonization SelectivityPost-carbonization SelectivityChange in Permeance
O₂/N₂~5>9Increased
CO₂/CH₄~30>90Increased

Note: The values are illustrative and can vary significantly based on the specific polyimide precursor and carbonization conditions.

The strategic selection of monomers like 3,4'-ODA and the precise control of the carbonization process are key to tailoring the permeance and permselectivity of CMS membranes for specific gas separation applications. dntb.gov.uaresearchsolutions.comuq.edu.au

Advanced Composites and Coatings

Integration of this compound in Epoxy Resin Formulations

This compound (3,4'-ODA) serves as a crucial component in the formulation of high-performance epoxy resins, primarily acting as a curing agent or hardener. made-in-china.comspecialchem.com The amine groups of 3,4'-ODA react with the epoxide rings of the epoxy resin, leading to a cross-linked, three-dimensional network. This process, known as curing, transforms the liquid resin into a hard, thermoset material. niscpr.res.ingoogle.com

The incorporation of 3,4'-ODA into epoxy formulations is advantageous due to the introduction of nitrogen, which can enhance properties like thermal stability and flame retardancy with reduced toxicity compared to halogenated alternatives. niscpr.res.in Research has explored the use of 3,4'-ODA with various epoxy resins, including those blended with phosphorus-containing compounds to further improve fire resistance. niscpr.res.in The reactivity of 3,4'-ODA in curing reactions has been studied using techniques like Differential Scanning Calorimetry (DSC), which helps in understanding the curing kinetics and determining the optimal processing conditions. niscpr.res.inmdpi.com

The choice of curing agent is critical to the final properties of the epoxy system. 3,4'-ODA, being an aromatic diamine, contributes to the rigidity and thermal resistance of the cured epoxy. chemicalbook.com Its asymmetrical structure can influence the cross-linking density and the morphology of the cured network, which in turn affects the mechanical and thermal properties of the final composite or coating. mdpi.commdpi.com

Contribution to Enhanced Thermal Stability and Mechanical Performance in Composites

The integration of this compound into polymer composites, particularly those with epoxy or polyimide matrices, significantly enhances their thermal stability and mechanical performance. pmarketresearch.com This improvement is largely attributed to the rigid aromatic structure and the strong intermolecular interactions imparted by the 3,4'-ODA monomer.

In polyimide composites, the use of 3,4'-ODA has been shown to yield materials with high glass transition temperatures (Tg) and excellent thermal-oxidative stability. For example, the LARC™-IA polyimide, synthesized from 3,4'-ODA and 4,4'-oxydiphthalic anhydride, exhibits a glass transition temperature of 220°C and is processable from the melt. mdpi.com Similarly, RTM370, an imide resin based on an asymmetric dianhydride and 3,4'-ODA, demonstrates outstanding mechanical property retention after aging at high temperatures (288°C for 1000 hours). nasa.govnasa.gov The table below, derived from studies on RTM370 composites, showcases the excellent mechanical properties at elevated temperatures. nasa.gov

Mechanical PropertyRoom Temperature327°C (620°F)
Flexural StrengthHighMaintained at a high level
Flexural ModulusHighMaintained at a high level
Interlaminar Shear Strength>35 MPa-

Note: Specific values can be found in the cited literature.

In epoxy-based composites, 3,4'-ODA, when used as a curing agent, contributes to a highly cross-linked network, which is fundamental for achieving high thermal stability. niscpr.res.inchemicalbook.com The aromatic nature of 3,4'-ODA helps in dissipating thermal energy and resisting thermal degradation. Composites formulated with 3,4'-ODA often exhibit improved tensile strength and modulus. inderscienceonline.com For instance, polyimide composites reinforced with nanoparticles and based on an ODA isomer have shown significant improvements in tensile strength and elongation at break. inderscienceonline.com The development of advanced composites for aerospace and other high-performance applications often relies on the superior properties conferred by monomers like 3,4'-ODA. pmarketresearch.comcapes.gov.br

Electronic and Optical Materials

Use in Conductive Inks and Coatings for Flexible Electronics

While this compound itself is not conductive, it is a key building block in the synthesis of polymers that, upon doping, can exhibit electrical conductivity. Polyazomethines derived from 4,4'-oxydianiline, a symmetric isomer of 3,4'-ODA, have been synthesized and shown to possess electrical conductivity after doping with iodine. researchgate.net The conductivity of these polymers increases with the duration of iodine vapor exposure. researchgate.net This suggests that polyimides and related polymers synthesized using 3,4'-ODA could potentially be modified to create conductive materials for flexible electronics.

The development of conductive inks and coatings often involves the dispersion of conductive fillers within a polymer matrix. The excellent film-forming properties and thermal stability of polyimides derived from 3,4'-ODA make them suitable candidates for such matrices. These polyimides can provide the necessary mechanical flexibility and durability for applications in flexible circuits, sensors, and other electronic devices.

Transparent Polyimides for Display Substrates

The use of this compound in the synthesis of polyimides is particularly advantageous for applications requiring optical transparency, such as flexible display substrates. ossila.comchemicalbook.com The asymmetric structure of 3,4'-ODA, specifically the meta-substituted amine group, hinders the close packing of polymer chains and the formation of charge-transfer complexes that are responsible for the color in many conventional aromatic polyimides. ossila.com This disruption of intermolecular order leads to polyimides with high optical transparency and low color. ossila.comresearchgate.net

Polyimides based on 3,4'-ODA can exhibit excellent thermal stability, with glass transition temperatures often exceeding 200°C, which is crucial for withstanding the high temperatures used in the fabrication of electronic components on the substrate. mdpi.comossila.com Furthermore, these polyimides can be engineered to have a low coefficient of thermal expansion (CTE), which is essential for the reliability of flexible displays by minimizing stress between the substrate and the overlying thin-film transistor (TFT) layers. Research has demonstrated the synthesis of colorless polyimide films with high transmittance in the visible light spectrum, good thermal stability, and robust mechanical properties, making them promising candidates for next-generation flexible displays. researchgate.netresearchgate.net

The table below summarizes typical properties of transparent polyimides derived from asymmetric diamines like 3,4'-ODA.

PropertyTypical ValueSignificance for Display Substrates
Transmittance at 430 nm>80%High clarity and color fidelity
Glass Transition Temperature (Tg)>200 °CWithstands high-temperature processing
Coefficient of Thermal Expansion (CTE)< 20 ppm/KDimensional stability during thermal cycling
Tensile Strength>140 MPaMechanical robustness and flexibility

Note: These values are representative and can be tuned by copolymerization and molecular design.

Polyamides with Photoluminescence for Emitting Layers

The incorporation of specific structural units into polyamide backbones can impart photoluminescent (PL) properties, making them suitable for applications such as emitting layers in electronic devices. Polyamides containing triphenylamine (B166846) or diphenylamine (B1679370) units are known to be candidates for hole-transporting materials in such devices. orientjchem.org Research into aromatic polyamides has demonstrated that their solutions can exhibit strong photoluminescence. orientjchem.org

For instance, polyamides synthesized through polycondensation reactions involving various aromatic diamines have been shown to possess significant thermal stability and strong photoluminescence in N-methyl-2-pyrrolidone (NMP) solutions. orientjchem.org While much of the research has focused on the more symmetrical 4,4'-oxydianiline, the principles extend to its isomers. Copolymers that include this compound (3,4'-ODA) have been prepared and characterized for their photoluminescent and electrochemical properties. researchgate.net Studies on various polyamides have reported blue fluorescence emission in the range of 460–505 nm, highlighting their potential for use in photoluminescent devices. researchgate.net This light-emitting behavior is crucial for the development of polymer light-emitting diodes (PLEDs), where such materials can function as the active emitting layer. orientjchem.orgresearchgate.net

Impact of Monomer Ratio and Processing on Polymer Properties

Vapor deposition polymerization (VDP) is a solvent-free technique used to create thin polyimide films by co-evaporating diamine and dianhydride monomers onto a substrate. osti.govtaylorfrancis.com The stoichiometry of the monomers is a critical parameter that significantly influences the quality and properties of the resulting film. researchgate.net

In the vapor deposition of polyimides from pyromellitic dianhydride (PMDA) and an oxydianiline isomer, an excess of the diamine component, such as 3,4'-ODA, has detrimental effects on the polymer. dtic.mil Research conducted on the closely related 4,4'-oxydianiline (4,4'-ODA) shows that an excess of the ODA monomer leads to the formation of short polymer chains. dtic.mil Furthermore, the excess diamine results in the creation of imine bonds, which act as defect sites within the polymer structure. dtic.mil These imine-linked structures are significantly less thermally stable than the fully cured polyimide. dtic.mil Films produced with excess ODA decompose at lower temperatures compared to films with a 1:1 stoichiometric ratio or those with excess PMDA. researchgate.netdtic.mil Therefore, to produce high-quality, thermally stable polyimide films via VDP, it is crucial to avoid an excess of the this compound monomer. dtic.mil

The processability of high-performance aromatic polyimides is a significant challenge, as their rigid backbone structures and strong intermolecular interactions often lead to poor solubility. mdpi.com A key strategy to overcome this is the use of asymmetrically structured monomers, such as this compound. mdpi.comossila.com

Unlike its symmetric isomers, 4,4'-oxydianiline and 3,3'-oxydianiline, the meta-amino group in 3,4'-ODA introduces a kink in the polymer chain. This asymmetry disrupts the regular packing of polymer chains, reduces crystallinity, and hinders strong intermolecular forces. mdpi.comossila.com The result is a significant improvement in the solubility of the polyimide in organic solvents, which is crucial for processing techniques like solution casting. mdpi.commdpi.com

The use of 3,4'-ODA allows for the synthesis of polyimides with high glass transition temperatures (Tg) that remain soluble and thermoplastic. mdpi.comresearchgate.net A notable example is the LARC™-IA polyimide, developed by NASA, which is synthesized from 3,4'-ODA and 4,4'-oxydiphthalic anhydride (ODPA) and possesses a glass transition temperature of 220 °C, allowing it to be processed from a melt. mdpi.com The choice of dianhydride paired with 3,4'-ODA allows for the tuning of properties. A study synthesizing a series of polyimides from 3,4'-ODA and various dianhydrides demonstrated that properties like solubility, glass transition temperature, and crystallinity are highly dependent on the dianhydride's structure. mdpi.comresearchgate.net

The table below illustrates the effect of different dianhydrides on the properties of polyimides synthesized with this compound.

Dianhydride Used with 3,4'-ODAGlass Transition Temp. (Tg) (°C)Solubility in NMPPolymer Morphology
4,4′-(4,4′-Isopropylidenediphenoxy)bis(phthalic anhydride) (DA)198SolubleAmorphous
4,4′-Oxydiphthalic anhydride (ODPA)237SolubleAmorphous
3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)270InsolubleSemicrystalline
Data sourced from a study on aromatic polyimides based on this compound. mdpi.comresearchgate.net

This demonstrates that the asymmetric nature of 3,4'-ODA is a critical design feature for creating high-performance polymers that combine excellent thermal properties with the enhanced solubility and processability required for practical applications. mdpi.com

Mechanistic Studies on Biological Interactions and Toxicological Implications of Oxydianiline Compounds

Carcinogenesis Research

Evidence from Experimental Animal Studies (referencing 4,4'-Oxydianiline (B41483) as analogous)

Dietary administration of 4,4'-Oxydianiline has been shown to increase the incidence of both benign and malignant liver tumors (hepatocellular adenoma and carcinoma) in both mice and rats of both sexes. nih.govnih.gov Furthermore, it led to an increased combined incidence of benign and malignant thyroid-gland tumors (follicular-cell adenoma or carcinoma) in rats of both sexes. nih.govnih.gov In mice, it caused benign thyroid-gland tumors (follicular-cell adenoma) in females and benign Harderian-gland tumors (adenoma) in both sexes. nih.govnih.gov Subcutaneous injection of 4,4'-Oxydianiline also increased the combined incidence of benign and malignant liver tumors in rats of both sexes. nih.govnih.gov

Tumorigenic Effects Across Different Organ Systems

Based on studies of the analogous compound 4,4'-Oxydianiline, tumorigenic effects are observed across several organ systems.

Liver: Administration of 4,4'-Oxydianiline has been linked to the development of hepatocellular neoplasms in F344 rats. nih.gov Both oral and subcutaneous administration in rats resulted in benign and malignant liver-cell tumors. inchem.org In mice, oral administration led to benign and malignant liver-cell tumors in females at high doses and in males at low doses. inchem.org

Thyroid Gland: Dietary administration of 4,4'-Oxydianiline in F344 rats for two years resulted in an increased incidence of hyperplastic and neoplastic changes in the follicular cells of the thyroid gland in both male and female rats at middle and high doses. nih.gov Oral administration in one study also produced benign and malignant follicular-cell tumors of the thyroid in rats. inchem.org Some chemicals, like 4,4'-oxydianiline, are considered to have both initiating and promoting activity in thyroid tumorigenesis due to their mutagenic properties and antithyroid activity. epa.gov

Harderian Gland: In a study involving oral administration to mice, 4,4'-Oxydianiline produced adenomas of the Harderian gland in both sexes. inchem.org

Other Organs: One report indicated that oral administration to rats was associated with kidney tumors and other blood-related tumors. chemsrc.com

Genotoxicity and Mutagenicity Assessments

Evaluation of DNA Damage Potential

3,4'-Oxydianiline is considered to have the potential to cause heritable genetic damage. industrialchemicals.gov.au Genotoxic agents can induce cancer by directly altering the genetic material of a target cell. uevora.pt The process of carcinogenesis is often initiated by a genotoxic event that mutates cellular DNA. sigmaaldrich.com Aromatic amines, the chemical class to which this compound belongs, are an example of genotoxic agents. uevora.pt

Studies on the analogous compound 4,4'-Oxydianiline show it can induce DNA damage. For instance, it produced concentration-dependent increases in unscheduled DNA synthesis (UDS), a measure of DNA repair, in hepatocytes from rats pretreated with certain enzyme inducers. nih.gov However, in another study, 4,4'-Oxydianiline failed to induce UDS in rats and mice. nih.gov The genotoxicity of 4,4'-oxydianiline has been shown to be dependent on the genetic polymorphism of N-acetyltransferase 2 (NAT2), an enzyme involved in its metabolism. nih.gov Higher DNA damage was observed in cells expressing the rapid acetylator allele of NAT2. nih.gov

In Vitro and In Vivo Genotoxicity Assays

A variety of in vitro and in vivo assays have been used to assess the genotoxicity of this compound and its analogue 4,4'-Oxydianiline.

In Vitro Assays:

Assay TypeTest SystemCompoundMetabolic ActivationResultCitation
Ames TestSalmonella typhimurium4,4'-OxydianilineWith metabolic activationPositive inchem.org
Ames TestSalmonella typhimuriumThis compoundWith metabolic activationPositive
Sister Chromatid ExchangeChinese hamster ovary cellsThis compoundWith and withoutPositive
Chromosomal AberrationChinese hamster ovary cellsThis compoundWith and withoutPositive
Gene MutationMouse lymphoma cellsThis compoundWithout metabolic activationPositive
Unscheduled DNA SynthesisRat liver cellsThis compoundNot specifiedNegative

In Vivo Assays:

Assay TypeSpeciesCell TypeApplication RouteCompoundResultCitation
Micronucleus TestMouseBone marrowIntraperitoneal injectionThis compoundPositive industrialchemicals.gov.au
Unscheduled DNA SynthesisRatHepatocytesOralThis compoundNegative

Positive results for 4,4'-Oxydianiline were obtained in some in vivo tests for genotoxicity. hpc-standards.comfcrisk.ru Specifically, a statistically significant increase in the frequency of micronucleated polychromatic erythrocytes was observed. fcrisk.ru However, tests for unscheduled DNA synthesis in rat hepatocytes were negative. fcrisk.ru

Mechanisms of Genotoxic Action

The genotoxic action of compounds like this compound is believed to stem from their ability to damage DNA, which can lead to mutations if not properly repaired. sigmaaldrich.com This DNA damage can occur through various mechanisms, including the formation of reactive metabolites that can directly interact with DNA. uevora.pt Aromatic amines often require metabolic activation to become genotoxic. uevora.pt

For 4,4'-Oxydianiline, its genotoxicity is linked to its metabolism, particularly through N-acetylation by the NAT2 enzyme. nih.gov The resulting metabolites can lead to increased DNA damage and oxidative stress. nih.gov Genotoxic agents can cause different types of DNA lesions that interfere with normal cellular processes like DNA transcription and replication, potentially leading to programmed cell death, mutagenesis, and genomic instability. nih.gov Chromosomal damage, such as breaks in chromatids or chromosomes, can result in the formation of micronuclei, which is a hallmark of clastogenic (chromosome-breaking) agents. europa.eu The positive result for this compound in the in vivo micronucleus test suggests it has clastogenic potential. industrialchemicals.gov.au

Reproductive and Developmental Toxicology

Studies on Impaired Fertility and Developmental Effects

The potential for this compound and its isomers to induce reproductive and developmental toxicity is a significant area of concern. ecetoc.orgrivm.nl Studies have indicated that these compounds are suspected of damaging fertility and the unborn child. sigmaaldrich.com The term 'reproductive toxicity' encompasses adverse effects on all phases of the reproductive cycle, including the impairment of male and female reproductive capabilities and the induction of non-heritable adverse effects in offspring, such as death, growth retardation, and structural or functional abnormalities. ecetoc.orgrivm.nl

In animal studies, exposure to 4,4'-Oxydianiline has demonstrated the potential for reproductive toxicity. industrialchemicals.gov.au For instance, in a study involving pregnant Crl:CD rats exposed to the chemical via gavage during gestation, maternal and developmental changes were observed. industrialchemicals.gov.au Furthermore, degeneration of the seminiferous tubules in the testes and atrophy of the prostate were noted in male rats and mice at specific dose levels. industrialchemicals.gov.au The collective evidence supports the classification of these compounds as substances that can possibly impair fertility. industrialchemicals.gov.au

The developmental toxicity of these compounds can manifest as various effects on the progeny. ecetoc.org These can range from fetal growth reduction and incomplete ossification to more severe malformations. ecetoc.org The assessment of such effects is critical in understanding the full scope of reproductive hazards posed by oxydianiline compounds. ecetoc.org

Low Observed Adverse Effect Levels in Animal Models

Toxicological studies have established Low Observed Adverse Effect Levels (LOAELs) for oxydianiline compounds in animal models, highlighting their potential for toxicity even at relatively low doses. The LOAEL is the lowest concentration or amount of a substance found by experiment or observation to cause an adverse alteration of morphology, function, capacity, growth, development, or lifespan of the target organism. ecetoc.org

For 4,4'-Oxydianiline, a LOAEL of 20 mg/kg bw/day was reported in a 90-day study in CD and F344 rats. industrialchemicals.gov.au In this study, animals were fed a diet containing the chemical, and adverse effects were observed at this dose level. industrialchemicals.gov.au It is important to note that a No Observed Adverse Effect Level (NOAEL), the highest tested dose at which no adverse effects are seen, was not reported in this particular study, though no adverse treatment-related effects were noted at the lowest tested doses in some studies. industrialchemicals.gov.au

In a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test for 4,4'-Oxydianiline, a dose of 30 mg/kg/day in female rats resulted in death at the end of pregnancy for some animals, and for the offspring, there was a decrease in the live birth index and viability index. nite.go.jp These findings underscore the reproductive and developmental toxicity of the compound at this dose level. nite.go.jp

The establishment of LOAELs and NOAELs from animal studies is a critical component of risk assessment, providing the basis for deriving occupational exposure limits and other safety guidelines. ecetoc.orginchem.orgoecd.org The relatively low LOAELs observed for oxydianiline compounds in animal models emphasize the need for caution and protective measures in environments where exposure may occur. industrialchemicals.gov.auamazonaws.com

Metabolic Bioactivation Pathways

Role of N-Acetyltransferase Metabolism in Toxicity

The metabolic activation of oxydianiline compounds is a crucial step in their toxicological effects, with N-acetyltransferases (NATs) playing a significant role. lsu.edunih.govresearchgate.net NATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to aromatic amines and other xenobiotics. mdpi.com This process, known as N-acetylation, can lead to either detoxification or bioactivation of the compound, depending on the specific substrate and the subsequent metabolic steps. lsu.edunih.gov

For 4,4'-Oxydianiline (ODA), studies have shown that it undergoes N-acetylation in human bronchial epithelial cells. lsu.edunih.gov The metabolism proceeds through the formation of mono-acetyl-ODA, which is then further acetylated to diacetyl-ODA. lsu.edunih.gov This metabolic pathway is significant because the resulting metabolites can have different toxicological properties than the parent compound. lsu.edunih.gov Research has demonstrated that exposure to ODA leads to DNA damage in these cells, indicating that the N-acetylation process is linked to its genotoxicity. lsu.edunih.gov

The activity of NAT enzymes, particularly NAT1 and NAT2, can vary among individuals due to genetic polymorphisms. mdpi.com These genetic differences can lead to variations in the rate of acetylation, classifying individuals as rapid, intermediate, or slow acetylators. mdpi.com Such variations can influence an individual's susceptibility to the toxic effects of aromatic amines like oxydianiline. mdpi.com

Formation of Electrophilic Nitrenium Intermediates and DNA Adducts

A key mechanism underlying the carcinogenicity of many aromatic amines, including potentially this compound, is the formation of highly reactive electrophilic intermediates that can bind to DNA, forming DNA adducts. nih.govresearchgate.netimrpress.com This process typically begins with the N-hydroxylation of the aromatic amine, followed by further activation, often through O-esterification (such as O-acetylation or O-sulfation), to form an unstable intermediate. niph.go.jp

This intermediate can then break down to form a highly electrophilic nitrenium ion. nih.govresearchgate.netimrpress.comniph.go.jp The nitrenium ion is a powerful electrophile that can readily attack nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, leading to the formation of covalent DNA adducts. nih.govresearchgate.net The formation of these DNA adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating the process of carcinogenesis. niph.go.jp

The metabolic pathway involving N-acetylation is directly linked to this process. The N-hydroxyarylamine intermediate can be O-acetylated by N-acetyltransferases, which is a critical step in the formation of the reactive nitrenium ion for some aromatic amines. niph.go.jp Therefore, the expression and activity of NAT enzymes can significantly influence the extent of DNA adduct formation and the resulting genotoxic and carcinogenic risk. lsu.edunih.gov

Bioactivity and Pharmaceutical Research (referencing this compound and 4,4'-Oxydianiline derivatives)

Derivatives of both this compound and 4,4'-Oxydianiline have been the subject of pharmaceutical research due to their potential for a wide range of biological activities. The core oxydianiline structure serves as a scaffold for the synthesis of new compounds with therapeutic potential. researchgate.neteurekaselect.comnih.govnih.govacs.org

For instance, a series of new symmetric disulfonamide and dicarbamate derivatives of 4,4'-Oxydianiline were synthesized and screened for their in vitro antibacterial and antifungal activities. researchgate.neteurekaselect.com Some of these compounds showed promising activity against various pathogenic organisms, with the disulfonamide derivatives generally exhibiting better antibacterial properties than the dicarbamate derivatives. researchgate.neteurekaselect.com

In the realm of anticancer research, 1,2,3-triazole-oxydianiline-maleimide hybrids have been synthesized using a 4,4'-oxydianiline backbone. One of these hybrid molecules demonstrated potent inhibitory activity against an esophageal cancer cell line, suggesting its potential as a lead compound for the development of new anticancer agents. The mechanism of action for this particular hybrid was found to involve the inhibition of cell growth and the arrest of the cell cycle at a specific phase.

The imidazolidine-4-one scaffold, when functionalized with cationic and hydrophobic groups, has also been explored for developing mimics of host defense peptides with potent antibacterial activity. nih.gov While not directly derivatives of oxydianiline, this research highlights a strategy of creating amphipathic structures to target bacterial membranes, a concept that could potentially be applied to oxydianiline-based scaffolds. nih.gov Furthermore, derivatives of other heterocyclic systems, such as 1,2,4-oxadiazoles and imidazo[1,2-a]pyrimidines, have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, indicating the value of heterocyclic structures in drug discovery. acs.orgnih.govjapsonline.com

Investigation of Antibacterial and Antifungal Properties of Derivatives

Research into the antimicrobial properties of oxydianiline isomers has primarily centered on derivatives of 4,4'-Oxydianiline, which have shown notable efficacy against various pathogens. While direct studies on this compound are less common in this specific application, the findings for its isomer highlight the potential of this class of compounds.

A series of new symmetric disulfonamide and dicarbamate derivatives of 4,4'-oxydianiline were synthesized and evaluated for their in-vitro antibacterial and antifungal activities. researchgate.net The study found that certain disulfonamide derivatives were particularly effective antibacterial agents, more so than the corresponding dicarbamate derivatives. researchgate.net Specific compounds from this series demonstrated promising antibacterial and good antifungal activity against several pathogenic organisms. researchgate.net

In other research, metal complexes using a tetradentate azo-dye ligand derived from 4,4'-oxydianiline were tested for biological activity. researchgate.net These complexes were screened against four bacterial species (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa) and two fungal species (Aspergillus fumigatus and Candida albicans), indicating the broad-spectrum potential of such derivatives. researchgate.net The development of Schiff bases and their metal complexes, including those derived from 4,4'-Oxydianiline, is an area of interest for their biological activities.

Table 1: Antimicrobial Activity of 4,4'-Oxydianiline Derivatives

Derivative Class Target Organisms Observed Activity Source
Disulfonamides Pathogenic Bacteria Promising Antibacterial Activity researchgate.net
Dicarbamates Pathogenic Fungi Good Antifungal Activity researchgate.net
Azo-dye Metal Complexes Bacteria and Fungi Broad-Spectrum Biological Activity researchgate.net

Role as a Pharmaceutical Intermediate and in Drug Development

This compound serves as a versatile chemical intermediate in the synthesis of more complex molecules for various industries, including pharmaceuticals. chemimpex.com An intermediate is a chemical product used in the process of synthesizing an Active Pharmaceutical Ingredient (API), which is the biologically active component of a medication. scllifesciences.com

The utility of this compound in drug development stems from its structure as an asymmetrical diamine building block. chemimpex.comossila.com This structure allows it to be used in the development of a range of pharmaceutical agents. chemimpex.com It is particularly valuable as a building block for creating more complex molecules that target specific biological pathways, which can enhance a drug's efficacy and specificity. chemimpex.com Its ability to facilitate the formation of diverse chemical structures makes it a key component for researchers in the synthesis of novel compounds. chemimpex.com

Inhibition of β-Amyloid Peptide Aggregation

The aggregation of β-amyloid (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. mdpi.com Consequently, the inhibition of this process is a major goal in the development of therapeutics for neurodegenerative diseases. frontiersin.org

Research has demonstrated that derivatives of this compound can act as inhibitors of β-amyloid peptide aggregation. A study focused on the design of molecular "tongs" prepared a series of N-terminus benzamides of glycine-based symmetric peptides that were linked with this compound as a spacer. nih.gov These compounds were tested in vitro for their ability to inhibit the aggregation of Aβ(1-40). nih.gov The results indicated that compounds with this structure had good anti-aggregating activity, with polyphenolic amide versions showing the highest potency, with IC₅₀ values in the micromolar range. nih.gov The study suggested that the inhibitory effect is driven by crucial π-π stacking and hydrogen-bonding interactions that interfere with the self-assembly of Aβ peptides into amyloid fibrils. nih.gov

Endocrine Disrupting Potential

Identification as an Aromatase Inhibitor (referencing 4,4'-Oxydianiline)

Aromatase is a critical enzyme that catalyzes the final step in estrogen biosynthesis, converting androgens like testosterone (B1683101) and androstenedione (B190577) into estrogens such as estradiol (B170435) and estrone. nih.govwikipedia.org Inhibition of this enzyme is a key therapeutic strategy for treating hormone-dependent breast cancer in postmenopausal women. nih.govclevelandclinic.org

While data on this compound as an aromatase inhibitor is not prominent, its structural isomer, 4,4'-Oxydianiline, has been identified as an active aromatase inhibitor in large-scale screening studies. nih.gov In a high-throughput screening of the Tox21 10K library, 4,4'-Oxydianiline was confirmed as an inhibitor of aromatase. nih.gov Further mechanistic studies showed that its inhibitory activity is reversible. nih.gov The table below summarizes the findings for 4,4'-Oxydianiline from this study.

Table 2: Aromatase Inhibition Profile of 4,4'-Oxydianiline

Compound CAS Number Assay Outcome IC₅₀ (µM) Efficacy (Eₘₐₓ) Inhibition Type Source
4,4'-Oxydianiline 101-80-4 Active 7.863 -90.87% Reversible nih.gov

The identification of aromatase-inhibiting activity in the related isomer 4,4'-Oxydianiline suggests that the oxydianiline chemical scaffold has the potential to interact with the endocrine system. Aromatase inhibitors like letrozole, anastrozole, and exemestane (B1683764) are established drugs used in cancer therapy. breastcancernow.org

Environmental Fate and Ecotoxicological Considerations of 3,4 Oxydianiline

Environmental Distribution and Release Pathways

The distribution of 3,4'-Oxydianiline in the environment is primarily linked to its industrial production and use. As a monomer in the synthesis of high-performance polymers like polyimides, its release is most likely to occur from manufacturing facilities and processing sites. ossila.com Precautionary statements on safety data sheets consistently advise against the release of this compound into the environment. ossila.com

The primary pathway for this compound to enter aquatic systems is through industrial wastewater discharge. Spills or improper disposal are also potential sources. chemos.de Although specific quantitative data on the release of the 3,4'-isomer is limited, information on the closely related 4,4'-Oxydianiline (B41483) indicates that releases to surface water can occur from industrial facilities. nih.gov Given its industrial applications, any release into watercourses is a significant concern due to its high aquatic toxicity. cpachem.com Regulations and safety protocols emphasize the need to prevent the product from entering drains and to contain any contaminated water from spills or firefighting. chemos.de

Release into Aquatic Environments

Aquatic Ecotoxicity

This compound is classified as hazardous to the aquatic environment, both in the short-term (acute) and long-term (chronic). sigmaaldrich.com It is recognized as being very toxic to aquatic life, with effects that are long-lasting. ossila.comangenechemical.com

The compound has demonstrated toxicity across different trophic levels in aquatic ecosystems, including fish, invertebrates, and algae. The available data, some of which is based on analogy with the 4,4'-isomer as indicated in safety literature, provides insight into its acute effects.

A 48-hour acute toxicity test on the water flea (Daphnia magna), an aquatic invertebrate, determined an EC50 value of 0.92 mg/L. For algae (Scenedesmus capricornutum), the 72-hour ErC50, which represents the concentration causing a 50% reduction in growth rate, was found to be 21.7 mg/L. A 96-hour acute toxicity study on the fathead minnow (Pimephales promelas) established an LC50 of 22 mg/L.

Table 1: Acute Ecotoxicity of this compound

SpeciesType of TestEndpointValue (mg/L)Exposure TimeSource(s)
Pimephales promelas (fathead minnow)AcuteLC502296 h
Daphnia magna (water flea)AcuteEC500.9248 h
Scenedesmus capricornutum (green algae)AcuteErC5021.772 h

The classification of this compound as a substance with long-lasting adverse effects in the aquatic environment (Hazard Statement H410) is supported by chronic toxicity data. ossila.comsigmaaldrich.com These long-term studies reveal that adverse effects can occur at concentrations significantly lower than those observed in acute tests.

A chronic toxicity study conducted specifically on this compound using larvae of the fathead minnow (Pimephales promelas) over a 7-day period established a No-Observed-Effect-Concentration (NOEC) of 5 mg/L based on growth. The Lowest-Observed-Effect-Concentration (LOEC) in the same study was 10 mg/L, at which a 16% mortality rate and significant effects on growth were observed.

Furthermore, a 7-day chronic study on the water flea (Ceriodaphnia dubia) indicated a NOEC of just 0.018 mg/L, highlighting its significant long-term toxicity to aquatic invertebrates. sigmaaldrich.com

Impact on Aquatic Organisms and Ecosystems

Bioaccumulation Potential

Based on its physicochemical properties, this compound is not expected to bioaccumulate significantly in aquatic organisms. The octanol-water partition coefficient (log Pₒw or log Kₒw) is a key indicator of a substance's tendency to accumulate in the fatty tissue of organisms. A safety data sheet for this compound reports a log Pₒw of 1.10 at 25 °C and explicitly states that bioaccumulation is not expected.

This low potential for bioaccumulation is further supported by assessments classifying the substance as not being persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). ossila.com The estimated bioconcentration factor (BCF) for the related 4,4'-isomer is 4, which also suggests a low potential for bioconcentration in aquatic organisms. nih.gov

Regulatory Frameworks and Risk Mitigation Strategies

Influence of Environmental Regulations on Production and Use

The production and application of this compound (3,4'-ODA), like its isomer 4,4'-Oxydianiline, are significantly influenced by stringent environmental regulations. pmarketresearch.com These regulatory frameworks, established by governmental and international bodies, are designed to control the use of hazardous substances, minimize environmental release, and protect human health.

Globally, regulations such as the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) have a substantial impact. europa.eu Under REACH, substances with hazardous properties are subject to rigorous evaluation. 4,4'-ODA, a closely related and more studied isomer, is classified as a substance of very high concern (SVHC) due to its carcinogenic, mutagenic, and toxic properties. europa.eunih.gov Such classifications lead to strict controls, including requirements for authorization for specific uses and mandated reporting of its presence in articles. europa.eu These regulatory pressures directly affect the market dynamics, pushing industries to seek safer chemicals and processes. pmarketresearch.com

Environmental regulations also impose permissible exposure limits for workers and mandate industries to report on the use and release of aromatic amines. sustainability-directory.com These rules necessitate the implementation of risk mitigation strategies, such as the use of closed-loop systems to minimize emissions and enhance recycling, improved wastewater treatment, and comprehensive air pollution control measures. sustainability-directory.comchemos.de For instance, safety data sheets for ODA isomers recommend specific handling procedures, including the use of local and general ventilation, measures against static discharge, and the avoidance of environmental release. chemos.dethermofisher.com Failure to comply with these regulations can result in production halts, supply chain disruptions, and significant financial penalties, thereby influencing the economic viability of using compounds like 3,4'-ODA. pmarketresearch.com

The table below summarizes key regulatory and safety information for Oxydianiline isomers, which informs the risk mitigation strategies required for their handling.

Interactive Data Table: Regulatory and Safety Highlights for Oxydianiline Isomers

Hazard Classification Regulatory Body/Guideline Key Implications for Production and Use
Carcinogenicity, Mutagenicity, Reproductive Toxicity CLP Regulation (EC) No 1272/2008 Strict handling protocols, personal protective equipment (PPE) required. chemos.de
Substance of Very High Concern (SVHC) REACH (ECHA) Authorization may be required for use; drives search for alternatives. europa.eu
Hazardous to the Aquatic Environment GHS, REACH Mandates control of wastewater and prevention of release to drains and surface water. thermofisher.com

Development of Sustainable Alternatives and Practices

The stringent regulatory landscape and growing consumer demand for eco-friendly products have catalyzed significant research and development into sustainable alternatives to this compound and related aromatic amines. pmarketresearch.com The focus of these efforts aligns with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. humanjournals.com

A primary strategy is the development of bio-based alternatives. pmarketresearch.com Researchers are exploring the use of renewable feedstocks to synthesize new polymers that can match the high-performance characteristics of polyimides derived from ODA, such as thermal stability and mechanical strength, without the associated environmental and health hazards. pmarketresearch.comacs.org For example, innovations in creating polymers from renewable resources like vegetable oil-derived acids are showing promise. acs.org

Another key area of development is the creation of greener synthesis methods. pmarketresearch.com Traditional chemical manufacturing processes for aromatic amines can involve hazardous solvents and produce toxic by-products. Green chemistry approaches focus on:

Safer Solvents: Replacing conventional hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2. organic-chemistry.orgenvirotech-online.com

Catalysis: Using catalytic reagents in place of stoichiometric ones to increase reaction efficiency and reduce waste. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Process Optimization: Redesigning industrial processes to minimize energy consumption and waste generation. sustainability-directory.com This includes developing solvent-free reaction conditions and implementing closed-loop systems that recycle materials. sustainability-directory.com

Furthermore, research is underway to create polymers that are designed for degradation, facilitating easier recycling and reducing their end-of-life environmental impact. acs.orgorganic-chemistry.org For instance, some novel thermosetting polymers can be broken down under mild acidic conditions, allowing for the recovery of monomeric components for reuse. acs.org These advancements are crucial for shifting the industry towards a more circular economy and reducing reliance on petroleum-based, hazardous chemicals like 3,4'-ODA. sustainability-directory.comacs.org

Interactive Data Table: Green Chemistry Approaches for Aromatic Amine Alternatives

Green Chemistry Principle Application in Developing Alternatives Potential Benefit
Prevention Designing processes to avoid waste generation from the outset. Reduced need for waste treatment and disposal.
Safer Chemicals by Design Synthesizing new molecules with low or no toxicity. sustainability-directory.com Minimized health risks for workers and consumers.
Use of Renewable Feedstocks Utilizing biomass or bio-based materials instead of petrochemicals. pmarketresearch.comorganic-chemistry.org Reduced carbon footprint and reliance on fossil fuels.
Catalysis Employing catalysts to enable reactions with lower energy and fewer by-products. organic-chemistry.org Increased efficiency and reduced chemical waste.

| Design for Degradation | Creating polymers that break down into benign substances after their service life. organic-chemistry.org | Enhanced recyclability and reduced plastic pollution. |

Advanced Analytical Methodologies for 3,4 Oxydianiline Detection and Monitoring

Electrochemical Sensor Development

Electrochemical methods offer a promising avenue for the rapid, sensitive, and cost-effective detection of aromatic amines. While research has heavily focused on the 4,4'- isomer, the principles are broadly applicable to 3,4'-ODA.

The development of sensors utilizing two-dimensional materials like Molybdenum disulfide (MoS₂) has gained significant attention. nih.gov Research has demonstrated the efficacy of MoS₂ nanosheets for the electrochemical detection of 4,4'-Oxydianiline (B41483). nih.govcornell.eduresearcher.life These sensors operate on the principle of adsorbing and preconcentrating the target analyte onto the electrode surface, thereby enhancing the detection signal. nih.govnih.gov

A glassy carbon electrode (GCE) is typically modified by drop-casting with exfoliated MoS₂ nanosheets. nih.govcornell.edu The laminar structure of MoS₂ provides a large surface area with active sites that facilitate the accumulation of the diamine. nih.gov Spectroscopic analysis, such as X-Ray Photoemission Spectroscopy (XPS), on the 4,4'-ODA isomer suggests that the accumulation mechanism involves an electropolymerization process on the MoS₂ surface, which is analogous to the behavior of aniline. nih.govcornell.edu This preconcentration step is crucial for achieving low detection limits.

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique frequently paired with modified electrodes for trace analysis. mdpi.comresearchgate.net In the case of the MoS₂-based sensor for 4,4'-ODA, DPV is used for the quantitative measurement after the analyte has been accumulated on the electrode surface. nih.gov The technique applies short potential pulses over a linearly increasing potential ramp, and the resulting current is measured just before and at the end of each pulse. The difference between these two current values is plotted against the potential, which results in a peak-shaped output where the peak height is proportional to the analyte concentration. nih.gov This method effectively minimizes the background capacitive current, leading to enhanced sensitivity.

For the determination of 4,4'-ODA, measurements were successfully carried out in an acetic acid buffer (pH 5) following an accumulation step. nih.gov The sensor demonstrated the ability to detect the analyte at nanomolar levels, specifically achieving a detection limit of 80 nM. nih.govcornell.edunih.gov

Table 1: DPV Operating Parameters for 4,4'-Oxydianiline Detection using a MoS2-Based Sensor nih.gov
ParameterValue
Working ElectrodeGlassy Carbon Electrode modified with MoS₂ (GCE-MoS₂)
Reference ElectrodeAg/AgCl/KCl (3M)
Counter ElectrodePlatinum wire
Supporting Electrolyte0.1 M acetic acid buffer (pH 5)
Accumulation Potential0.6 V
Accumulation Time360 s
DPV Potential Range0.0 to 0.5 V
Scan Rate10 mV/s
Pulse Amplitude60 mV

MoS2-Based Sensors for Diamine Adsorption and Preconcentration

Chromatographic Techniques for Trace Analysis

Chromatographic methods are the most established techniques for the analysis of aromatic amines. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), typically coupled with Mass Spectrometry (MS), are considered standard methods for achieving high selectivity and sensitivity. nih.govtheseus.fipmarketresearch.com

HPLC is particularly well-suited for analyzing polar compounds like 3,4'-ODA. nih.govmdpi.com Modern HPLC columns, such as those with Core-Enhanced Technology or pentafluorophenyl (PFP) stationary phases, can achieve rapid and efficient separations of multiple aromatic amines, including positional isomers. fishersci.com An analysis using an Accucore PFP column demonstrated the separation of six aromatic amines, including 4,4'-oxydianiline, in approximately 1.5 minutes. fishersci.com

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool that offers excellent sensitivity and specificity, often eliminating the need for the time-consuming derivatization steps that are sometimes required for GC-MS analysis of polar analytes. nih.govwho.int An LC-MS/MS method has been developed for the quantitative determination of 26 aromatic amines in textiles, with 4,4'-oxydianiline showing a linear range of 1-200 ng/mL. shimadzu.com

Monitoring in Complex Environmental Matrices

The application of analytical methods to real-world samples, such as industrial wastewater or river water, requires robustness against matrix effects. The MoS₂-based electrochemical sensor developed for 4,4'-ODA was successfully tested for its application in river water samples. nih.govcornell.edu The methodology required minimal sample preparation, involving only a simple filtration step before dilution in the supporting electrolyte. nih.gov When applied to spiked river water samples, the sensor showed excellent performance, with recovery rates averaging around 95%. nih.govcornell.edunih.gov This indicates that the sensor possesses high selectivity, and the analytical signal is not significantly affected by other substances present in the complex environmental matrix. nih.gov Similarly, LC-MS/MS methods are widely used for monitoring pollutants in drinking water due to their high sensitivity and ability to overcome matrix interference. lcms.cz

Detection in Biological and Exposure Studies

Assessing human exposure to aromatic amines relies on sensitive bioanalytical methods. The detection of these compounds and their metabolites in biological fluids like urine is a key indicator of exposure. nih.gov A comprehensive LC-MS/MS method has been developed for the simultaneous analysis of 39 primary aromatic amines (PAAs), including 4,4'-oxydianiline, in human urine. nih.gov

The procedure involves the hydrolysis of urine samples to release conjugated amines, followed by extraction of the target analytes. nih.gov This method demonstrated high sensitivity with limits of detection (LOD) ranging from 0.025 to 0.20 ng/mL and limits of quantification (LOQ) from 0.1 to 1.0 ng/mL for the various amines. nih.gov The relative recoveries for most analytes were in the range of 75-114%, confirming the method's accuracy. nih.gov Such methods are invaluable for large-scale biomonitoring and exposure assessment studies. In another example of exposure analysis, an LC-MS/MS method was used to detect various PAAs in mainstream waterpipe smoke, finding 28.0 ± 1.6 ng of 4,4'-oxydianiline per smoking session. who.int

Table 2: LC-MS/MS Method for Primary Aromatic Amine Analysis in Human Urine nih.gov
ParameterDescription
InstrumentationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
ColumnUltra biphenyl (B1667301) (100 mm x 2.1 mm, 5 µm)
Sample PreparationUrine (2 mL) hydrolyzed with 10 M NaOH at 95°C for 15 h, followed by extraction with methyl-tert-butyl ether (MTBE).
Ionization ModeElectrospray Ionization (ESI), positive ion mode
Linear Dynamic Range0.1-50 ng/mL (r > 0.999 for all analytes)
Limits of Detection (LOD)0.025 - 0.20 ng/mL
Limits of Quantification (LOQ)0.1 - 1.0 ng/mL
Relative Recovery75-114% for 37 of 41 analytes

Historical Context and Future Directions in 3,4 Oxydianiline Research

Historical Development and Industrial Relevance of 3,4'-Oxydianiline

The development of this compound (3,4'-ODA) is intrinsically linked to the broader history of aromatic diamines and the quest for high-performance polymers. While its isomer, 4,4'-Oxydianiline (B41483) (4,4'-ODA), gained prominence earlier with the pioneering work at DuPont in the 1950s leading to the commercialization of the polyimide Kapton, the unique properties of the asymmetrical 3,4'-ODA monomer carved out its own significant niche in materials science. wikipedia.org The initial exploration into polyimides dates back to 1908, but practical applications accelerated in the mid-20th century with the development of a two-step synthesis method that allowed for the creation of a soluble polyamic acid precursor, overcoming significant processing challenges. wikipedia.org

The industrial relevance of oxydianiline compounds stems from their role as crucial monomers in the synthesis of polyimides and other high-performance polymers. wikipedia.orgsdlookchem.com These materials are sought after for their exceptional thermal stability, mechanical strength, and radiation resistance, making them indispensable in demanding industries. sdlookchem.commdpi.com The introduction of the asymmetric 3,4'-ODA monomer was a key development. Its structure, featuring amine groups at the meta and para positions, disrupts the polymer chain packing that is typical with symmetric diamines. ossila.com This structural asymmetry imparts unique properties to the resulting polyimides, such as improved solubility and thermoplasticity, without significantly compromising their high glass transition temperatures. mdpi.comresearchgate.net

A landmark example of 3,4'-ODA's industrial importance is the development of the thermoplastic polyimide LARC™-IA by NASA's Langley Research Center. mdpi.comnasa.gov Synthesized from 3,4'-ODA and 4,4'-oxydiphthalic anhydride (B1165640), LARC™-IA was designed as an improved adhesive with good processing characteristics and, notably, low toxicity and mutagenicity. mdpi.comnasa.gov This development highlighted the potential of 3,4'-ODA to create high-performance materials suitable for a wide range of applications, including:

Aerospace: Adhesives, laminates, and composite matrix resins for vehicles. wikipedia.orgnasa.govpmarketresearch.com

Electronics: Films for flexible circuits, dielectric materials for semiconductors, and substrates for displays. ossila.comchemimpex.com

Industrial: Coatings, heat-resistant wire enamels, and membranes for gas separation. wikipedia.orgpmarketresearch.comchemimpex.com

The synthesis of 3,4'-ODA itself has been a subject of research, with various methods developed to produce this important intermediate. justia.com One patented method describes its manufacture from 3-aminophenol (B1664112), emphasizing the need for a practical and pure source of the intermediate for polymer production. justia.com The global demand for 3,4'-ODA is driven by these diverse applications, particularly in the rapidly industrializing automotive, aerospace, and electronics sectors. pmarketresearch.com

Current Research Trajectories and Emerging Applications

Current research on this compound continues to expand its application landscape, focusing on creating advanced materials with tailored properties. The asymmetrical structure of 3,4'-ODA remains a key feature that researchers exploit to fine-tune the characteristics of new polymers.

Advanced Polyimides with Enhanced Properties: A significant area of research involves synthesizing novel polyimides from 3,4'-ODA and various dianhydrides. mdpi.comresearchgate.net By altering the dianhydride component, scientists can control properties such as solubility, glass transition temperature (ranging from 198 to 270 °C), and morphology (amorphous or semi-crystalline). mdpi.comresearchgate.net This research has led to the development of:

Transparent Polyimides: The meta-substituted amine in 3,4'-ODA hinders intermolecular packing, resulting in transparent polyimides. ossila.com These materials are highly sought after for use as flexible substrates in displays and other optoelectronic devices. ossila.com

Soluble Polyimides: The asymmetry of 3,4'-ODA enhances the solubility of polyimides in organic solvents, which is a major advantage for processing. mdpi.com Langley Research Center developed LARC™-SI (Soluble Imide), a copolyimide synthesized from 3,4'-ODA and two different dianhydrides, which is soluble in high-boiling aprotic polar solvents. mdpi.com

Emerging Applications in Separation and Porous Materials: Researchers are actively exploring the use of 3,4'-ODA-based polymers in separation technologies and for the creation of porous materials.

Pervaporation Membranes: Polyetherimide membranes derived from 3,4'-ODA have demonstrated effectiveness in separating water-isopropanol mixtures through pervaporation. mdpi.comossila.com Studies have shown that polyimides based on 3,4'-ODA can be highly effective for the dehydration of azeotropic isopropanol (B130326) solutions, outperforming some commercial membranes. mdpi.comresearchgate.net

Organic Porous Materials: 3,4'-ODA is used as a building block for synthesizing covalent organic frameworks (COFs) and other porous organic materials. ossila.com These materials can exhibit high BET surface areas (up to 351 m²/g), making them promising candidates for gas storage and separation. ossila.com

Applications in Electronics and Photonics: The unique electronic properties of polymers derived from 3,4'-ODA make them suitable for various electronic and photonic applications.

OLED and Organic Photovoltaics: As a diamine building block, 3,4'-ODA is utilized in the synthesis of materials for Organic Light Emitting Diodes (OLEDs) and organic photovoltaics. ossila.com

Conductive Materials: It is used in the formulation of conductive inks and coatings, which are essential for printed circuit boards and flexible electronics. chemimpex.com

The table below summarizes some of the key research findings for polyimides synthesized from 3,4'-ODA and various dianhydrides.

Dianhydride PartnerKey Properties of Resulting PolyimidePotential ApplicationReference
4,4'-Oxydiphthalic anhydride (ODPA)Thermoplastic, high thermal stability, good processability, low toxicity.Adhesives, composites, films, coatings. mdpi.comnasa.gov
"Rigid" and "Flexible" DianhydridesVariable solubility, Tg from 198 to 270 °C, amorphous or semi-crystalline.Tailored materials for specific applications. mdpi.comresearchgate.net
4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride)Effective for isopropanol-water separation via pervaporation.Separation membranes. researchgate.net

Challenges and Opportunities in this compound Science and Technology

The advancement of this compound-based materials is accompanied by a set of challenges and corresponding opportunities for innovation. These span the entire lifecycle of the material, from synthesis to application and end-of-life considerations.

Challenges:

Synthesis and Production: Traditional synthesis methods for 3,4'-ODA and the subsequent polymerization can involve hazardous solvents, high temperatures, and complex purification steps. mdpi.compmarketresearch.com Fluctuations in the availability of raw materials and regulatory pressures surrounding chemical production can lead to supply chain disruptions and price volatility. pmarketresearch.com For instance, environmental regulations aimed at reducing industrial emissions pose a significant challenge to production. pmarketresearch.com

Processability of Polymers: While 3,4'-ODA improves the solubility of polyimides compared to their 4,4'-ODA counterparts, some high-performance aromatic polyimides still suffer from poor processability due to their rigid structures and strong intermolecular interactions, which limits their fabrication into useful forms. mdpi.com

Cost: The multi-step synthesis and purification processes for high-purity 3,4'-ODA can contribute to its relatively high cost, which may limit its use in more price-sensitive applications. pmarketresearch.com

Opportunities:

Greener Synthesis Methods: There is a significant opportunity in developing more environmentally friendly and efficient synthesis routes. Research into one-pot polycondensation in molten benzoic acid represents a more technologically simple and greener alternative to traditional methods. mdpi.comresearchgate.net This method can reduce or eliminate the need for hazardous solvents. mdpi.com Other innovative approaches include microwave-assisted synthesis, which can accelerate reaction rates and improve energy efficiency. pmarketresearch.com

Advanced Material Design: The asymmetric structure of 3,4'-ODA is a key opportunity for molecular engineering. By combining it with a diverse range of dianhydrides and other monomers, researchers can create a vast library of polymers with precisely tailored properties. mdpi.com This allows for the development of materials optimized for emerging applications like flexible electronics, advanced separation membranes, and next-generation composites. ossila.compmarketresearch.com

Computational Materials Science: The use of computational modeling and artificial intelligence can accelerate the discovery and design of new 3,4'-ODA-based polymers. These tools can predict material properties, optimize synthesis conditions, and screen potential monomers, reducing the time and cost of experimental research. pmarketresearch.com

Expanding Applications: Innovations in material science are expanding the use of 3,4'-ODA in high-performance coatings and advanced composites with enhanced thermal and mechanical properties for the aerospace and automotive sectors. pmarketresearch.com The emergence of 3D printing technology also presents new avenues for incorporating 3,4'-ODA into printable, high-performance materials for rapid prototyping and customized components. pmarketresearch.com

Future Outlook for Sustainable and Safe Development of this compound-Based Materials

The future of this compound is increasingly tied to the global push for sustainability and safety in the chemical industry. The focus is shifting from performance alone to a more holistic view that encompasses the entire material lifecycle, from cradle to grave or, ideally, cradle to cradle.

Sustainable Development: The principles of green chemistry are becoming central to the future of 3,4'-ODA production. Key trends include:

Bio-based Alternatives: A major long-term goal is the development of bio-based feedstocks to replace petroleum-derived raw materials for synthesizing 3,4'-ODA and its co-monomers. pmarketresearch.com The use of biomass, which includes agricultural crops, wood, and residual waste streams, is a key strategy in creating a more circular and sustainable chemical industry. europa.eu

Green Synthesis Protocols: Research is focused on developing and scaling up greener production methods that minimize waste, reduce energy consumption, and avoid hazardous solvents and reagents. pmarketresearch.comchemicalbook.com For example, catalytic hydrogenation processes using efficient and recyclable catalysts are being explored to produce aromatic amines with higher selectivity and under milder conditions. kaimosi.com

Circular Economy Models: The future will likely see a greater emphasis on designing 3,4'-ODA-based polymers for recyclability and reuse. europa.euworldgbc.org This involves creating materials that can be depolymerized back to their constituent monomers or effectively repurposed at the end of their service life, thus minimizing landfill waste and reducing the demand for virgin resources. worldgbc.org

Safe Development: Ensuring the safety of 3,4'-ODA and the materials derived from it is a critical aspect of its future development.

Low-Toxicity Design: A significant advantage of 3,4'-ODA is its demonstrated use in creating polymers with lower toxicity compared to those made from other aromatic diamines. nasa.gov Future research will continue to leverage this property, designing new polymers that are inherently safer for both human health and the environment.

Regulatory Compliance and Beyond: The regulatory landscape for chemicals is continually evolving, with increasing restrictions on substances deemed harmful. pmarketresearch.com Manufacturers and researchers will need to remain proactive in navigating these regulations and investing in the development of safer alternatives that meet or exceed global safety standards. pmarketresearch.com

Lifecycle Assessment: A comprehensive understanding of the environmental and health impacts of 3,4'-ODA-based materials throughout their lifecycle will be crucial. This involves conducting thorough assessments to identify potential risks and guide the development of safer products and processes.

The ongoing evolution of environmental regulations and shifting consumer preferences towards sustainable and health-conscious products will continue to shape the industry, driving innovation and ensuring that this compound remains a relevant and valuable component in the development of advanced materials for the future. pmarketresearch.com

Q & A

Q. What are the critical safety protocols for handling 3,4'-ODA in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact (classified as Skin/Eye Irritant Category 2/2A per GHS) .
  • Ventilation: Work in a fume hood to avoid inhalation. If exposed, move to fresh air and monitor respiratory distress .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite), collect in sealed containers, and dispose via certified waste facilities .
  • Storage: Keep in a locked, cool (<25°C), and dry environment to prevent decomposition .

Q. How does the melting point of 3,4'-ODA influence its processing in polymer synthesis?

Methodological Answer:

  • Vacuum Drying: Pre-process 3,4'-ODA at 50°C/12 h under vacuum to remove moisture, critical for avoiding side reactions during polycondensation .
  • Low Melting Point (79°C): Enables lower-temperature processing compared to 4,4'-ODA (191°C), reducing thermal degradation risks in heat-sensitive reactions .
  • Solution Polymerization: Use polar aprotic solvents (e.g., NMP) to dissolve 3,4'-ODA at mild temperatures, preserving monomer integrity .

Q. What characterization methods are essential for verifying 3,4'-ODA purity and structure?

Methodological Answer:

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) to confirm melting point (67–71°C) and detect impurities .
  • Spectroscopy: FT-IR for amine group identification (N-H stretch ~3300 cm⁻¹) and aromatic C-O-C linkage (~1250 cm⁻¹) .
  • Chromatography: HPLC with UV detection to quantify residual monomers or byproducts .

Advanced Research Questions

Q. How do dianhydride ratios (e.g., a-ODPA/a-BPDA) affect the properties of 3,4'-ODA-based polyimides?

Methodological Answer:

  • Experimental Design: Synthesize oligomers via chemical imidization with varying a-ODPA/a-BPDA ratios (e.g., 10:90 to 90:10) .
  • Thermal Analysis: Use Thermogravimetric Analysis (TGA) to assess decomposition temperatures (>500°C for BPDA-rich systems) .
  • Mechanical Testing: Dynamic Mechanical Analysis (DMA) to correlate dianhydride content with storage modulus (e.g., 2.5–3.5 GPa) and glass transition temperature (Tg: 250–320°C) .

Q. What strategies enhance the solubility and melt-flow behavior of 3,4'-ODA-derived polyimides?

Methodological Answer:

  • Solvent Selection: Use high-boiling polar aprotic solvents (e.g., m-cresol) for solution imidization, achieving >50% solids content .
  • Thermoplastic Modification: Introduce phenylethynyl end-caps to enable melt processing above Tg (240°C) while retaining solubility .
  • Copolymer Design: Blend with fluorinated diamines (e.g., TFMB) to disrupt crystallinity, improving solvent compatibility .

Q. How does 3,4'-ODA incorporation improve aramid copolymers like Technora®?

Methodological Answer:

  • Copolymer Synthesis: React 3,4'-ODA with terephthaloyl chloride (TPC) and p-phenylene diamine (PPD) in a 1:1:1 molar ratio .
  • Property Enhancement:
  • Chemical Resistance: Ether linkages in 3,4'-ODA reduce hydrolysis susceptibility in acidic/alkaline environments .
  • Solubility: Enables processing in organic solvents (e.g., DMF), unlike rigid-rod aramids like Kevlar® .

Q. What methodologies address contradictions in thermal stability data for semicrystalline 3,4'-ODA polyimides?

Methodological Answer:

  • Crystallinity Control: Adjust annealing temperatures (e.g., 250–300°C) to balance crystallinity (15–30%) and amorphous domains .
  • Contradiction Analysis: Compare TGA data across studies using identical heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air) .
  • Cross-Validation: Pair Wide-Angle X-ray Scattering (WAXS) with DSC to resolve discrepancies in reported Tg and melting points .

Q. How does one-pot polycondensation in molten benzoic acid optimize 3,4'-ODA-based membranes?

Methodological Answer:

  • Synthesis Protocol: React 3,4'-ODA with dianhydrides (e.g., BPDA) in molten benzoic acid at 180°C for 6 h, avoiding toxic solvents .
  • Membrane Performance: Test pervaporation flux (e.g., 0.5–1.2 kg/m²h) and selectivity for alcohol/water separation using gas chromatography .
  • Morphology Analysis: Atomic Force Microscopy (AFM) to correlate surface roughness (<10 nm) with separation efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.